Carbidopa Ethyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYOMTNVXXPNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620938 | |
| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91908-71-3 | |
| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Carbidopa Ethyl Ester: Structure, Properties, and Therapeutic Context
Introduction: The Rationale for Carbidopa Esterification in Parkinson's Disease Therapy
Carbidopa is a cornerstone in the management of Parkinson's disease (PD), a neurodegenerative disorder arising from the depletion of dopamine-producing neurons in the brain.[1][2] Its therapeutic value is not intrinsic but lies in its synergistic partnership with Levodopa (L-DOPA), the metabolic precursor to dopamine.[3][4][5] While L-DOPA can cross the blood-brain barrier (BBB) to replenish central dopamine levels, it is extensively metabolized in the periphery by the enzyme DOPA decarboxylase (DDC).[1][6] Carbidopa is a potent peripheral DDC inhibitor that, crucially, does not cross the BBB.[1][6] This selective inhibition prevents the premature conversion of L-DOPA to dopamine in the bloodstream, a process that not only curtails the therapeutic efficacy of L-DOPA but also induces significant side effects like nausea and cardiac irregularities.[1][3] By blocking peripheral DDC, carbidopa increases the bioavailability of L-DOPA to the brain, allowing for a reduction in the required L-DOPA dosage by approximately 75% and enhancing its therapeutic window.[6]
Carbidopa Ethyl Ester emerges from the ongoing effort to refine and optimize this therapeutic strategy. As an ester derivative of carbidopa, it is investigated as a potential prodrug.[7][8] The principle of a prodrug strategy involves chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties, such as solubility, absorption, or targeted delivery.[7] Esterification of the carboxylic acid moiety of carbidopa to form this compound can alter its lipophilicity and solubility, potentially influencing its absorption and metabolic profile. This guide provides a detailed examination of the chemical structure, properties, and analytical methodologies related to this compound, grounding the discussion in its fundamental role within advanced drug development for Parkinson's disease.
Chemical Identity and Structure
This compound is the ethyl ester form of Carbidopa. Its core structure consists of a dihydroxyphenyl ring attached to a propanoic acid backbone, with a hydrazinyl group and a methyl group at the alpha-carbon. The esterification occurs at the carboxyl group.
-
IUPAC Name : Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate[9][10]
-
Synonyms : Carbidopa EP Impurity F, (S)-Carbidopa ethyl ester[9][11][12]
-
Stereochemistry : The biologically active form is the (S)-enantiomer, corresponding to the stereochemistry of L-DOPA. However, racemic mixtures, denoted as (RS)-Carbidopa Ethyl Ester, are also synthesized and studied.[13] The molecule has one defined stereocenter at the alpha-carbon.[14][15]
-
SMILES : CCOC(=O)(Cc1ccc(c(c1)O)O)NN[14]
-
InChIKey : IVYOMTNVXXPNCD-LBPRGKRZSA-N[14]
Physicochemical Properties
The physical and chemical properties of a drug molecule are critical determinants of its formulation, stability, and bioavailability. The esterification of carbidopa influences these characteristics.
| Property | Value | Source(s) |
| Molecular Weight | 254.28 g/mol (approx.) | [9][11][13][14] |
| Appearance | Off-white to yellow solid; may be hygroscopic | [9][12] |
| Solubility | Soluble in Methanol | [12] |
| Melting Point | Data not consistently available | [16] |
| Boiling Point | Data not consistently available | [16] |
| Storage Condition | 2-8 °C, protected from moisture due to hygroscopicity | [12] |
Mechanism of Action: The Role of DDC Inhibition
The primary mechanism of action of carbidopa, and by extension its active form derived from the ethyl ester, is the inhibition of the aromatic L-amino acid decarboxylase, also known as DOPA decarboxylase (DDC).[1][3]
Causality of Co-administration with L-DOPA:
-
Peripheral Metabolism Blockade : When L-DOPA is administered alone, a large fraction (over 90%) is rapidly converted to dopamine in peripheral tissues (e.g., the gut, liver, and kidneys) by DDC.[1]
-
Blood-Brain Barrier Impermeability : This peripherally generated dopamine cannot cross the blood-brain barrier to exert its therapeutic effect in the central nervous system (CNS).[1][6]
-
Increased CNS Bioavailability : Carbidopa, which also cannot cross the BBB, selectively inhibits peripheral DDC.[6] This action protects L-DOPA from premature conversion, thereby increasing the amount of L-DOPA that reaches the brain.
-
Central Conversion : Once inside the brain, L-DOPA is converted to dopamine by the brain's own DDC enzymes, replenishing the deficient neurotransmitter levels and alleviating the motor symptoms of Parkinson's disease.[3][4]
-
Side Effect Reduction : By preventing the formation of excess dopamine in the periphery, carbidopa significantly reduces dopamine-related side effects such as nausea, vomiting, and cardiovascular effects.[1][3]
The following diagram illustrates this critical therapeutic pathway.
Caption: Mechanism of Carbidopa and L-DOPA Co-therapy.
Synthesis and Analytical Characterization
As a derivative and known impurity of carbidopa, the synthesis and analytical control of this compound are critical for pharmaceutical quality assurance.[11]
Synthesis Overview
This compound is typically synthesized via Fischer esterification of the parent carbidopa molecule. This process involves reacting carbidopa with ethanol in the presence of a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid). The reaction is driven by removing water, often by azeotropic distillation. The hydrochloride salt of the ester may be formed, which can then be neutralized to yield the free base.[8]
Caption: Conceptual Synthesis Workflow for this compound.
Analytical Protocols for Quality Control
Ensuring the purity of carbidopa active pharmaceutical ingredients (APIs) requires robust analytical methods to detect and quantify impurities, including this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard techniques.[11][17]
Exemplar HPLC-UV Protocol for Impurity Profiling:
This protocol is a representative methodology for the separation and quantification of Carbidopa and its related impurities.
1. Objective: To resolve Carbidopa from its potential impurities, including this compound, and quantify their levels.
2. Materials and Reagents:
- HPLC system with UV/Vis detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Reference standards for Carbidopa and this compound
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Sample Diluent: Mobile Phase A/B (80:20 v/v)
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 283 nm (based on Carbidopa's absorbance maximum)[18]
- Injection Volume: 10 µL
- Gradient Program:
- 0-2 min: 5% B
- 2-15 min: Linear gradient from 5% to 60% B
- 15-18 min: Hold at 60% B
- 18-19 min: Linear gradient from 60% to 5% B
- 19-25 min: Hold at 5% B (re-equilibration)
4. Sample Preparation:
- Reference Standard Stock: Accurately weigh and dissolve reference standards in diluent to a final concentration of ~100 µg/mL.
- Test Sample: Accurately weigh and dissolve the Carbidopa API sample in diluent to a final concentration of ~1 mg/mL.
5. System Suitability:
- Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of Carbidopa should be ≤ 2.0%.
- The resolution between the Carbidopa peak and the this compound peak should be ≥ 2.0.
6. Analysis and Calculation:
- The amount of this compound impurity is calculated as a percentage relative to the main Carbidopa peak using the area normalization method, assuming a response factor of 1.0 unless previously determined.
Expertise & Trustworthiness: This self-validating protocol includes a system suitability test to ensure the chromatographic system is performing adequately before sample analysis. The gradient elution is designed to separate compounds with differing polarities, which is essential as the ethyl ester is more lipophilic than the parent carbidopa. Using a well-characterized C18 column provides a robust and reproducible separation.
Pharmacological Context and Future Perspectives
The development of this compound and other prodrugs is driven by the need to overcome the pharmacokinetic limitations of the standard L-DOPA/Carbidopa therapy.[19] Despite its efficacy, long-term treatment is often complicated by the development of motor fluctuations, such as "wearing-off" phenomena and dyskinesia, which are linked to the short half-life and variable absorption of L-DOPA.[5][20]
Strategies involving ester prodrugs of both L-DOPA (e.g., Levodopa ethyl ester) and carbidopa aim to create more stable and predictable plasma concentrations.[7] An ideal prodrug would offer improved oral bioavailability and a longer half-life, leading to more sustained plasma levels of the active drug. This could translate into more consistent dopaminergic stimulation in the brain, potentially reducing motor fluctuations.[21]
Recent advancements have focused on novel delivery systems, such as continuous subcutaneous infusions and intestinal gels, to provide more stable drug levels.[22][23][24] The study of derivatives like this compound contributes to the fundamental understanding required to design these next-generation therapies, ensuring that patients with advancing Parkinson's disease have more effective options for managing their symptoms.
References
-
This compound, (RS)-. (n.d.). Inxight Drugs. Retrieved February 26, 2026, from [Link]
-
This compound. (n.d.). gsrs. Retrieved February 26, 2026, from [Link]
-
A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics. (2025, July 6). Clinical and Translational Science. Retrieved February 26, 2026, from [Link]
-
Cas 91908-71-3,this compound. (n.d.). LookChem. Retrieved February 26, 2026, from [Link]
-
This compound. (n.d.). Inxight Drugs. Retrieved February 26, 2026, from [Link]
-
What is the mechanism of Carbidopa?. (2024, July 17). Patsnap Synapse. Retrieved February 26, 2026, from [Link]
- L-DOPA ethyl ester to treat Parkinson's disease. (n.d.). Google Patents.
-
CARBIDOPA Carbidopum. (n.d.). European Pharmacopoeia. Retrieved February 26, 2026, from [Link]
- Carbidopa prodrugs and derivatives, and compositions and uses thereof. (n.d.). Google Patents.
-
Carbidopa ethyl | C12H18N2O4 | CID 95162173. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Carbidopa. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
This compound, (R)-. (n.d.). gsrs. Retrieved February 26, 2026, from [Link]
-
Comparison of the pharmacokinetics of an oral extended-release capsule formulation of carbidopa-levodopa (IPX066) with immediate-release carbidopa-levodopa (Sinemet®), sustained-release carbidopa-levodopa (Sinemet® CR), and carbidopa-levodopa-entacapone (Stalevo®). (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Carbidopa - Impurity F. (n.d.). Pharmaffiliates. Retrieved February 26, 2026, from [Link]
-
Carbidopa. (2023, July 4). StatPearls - NCBI Bookshelf. Retrieved February 26, 2026, from [Link]
-
Chemical structure and ion product spectrum of carbidopa (m/z 181),... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical development program. (2022, November 9). Frontiers in Neurology. Retrieved February 26, 2026, from [Link]
-
Carbidopa/Levodopa Formulations & Parkinson's Disease. (2024, October 8). APDA. Retrieved February 26, 2026, from [Link]
-
Carbidopa / Levodopa Formulation. (2021, April 9). Organon. Retrieved February 26, 2026, from [Link]
-
Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
FDA Approves New Infusion-based Treatment for Parkinson's. (2024, October 17). The Michael J. Fox Foundation for Parkinson's Research. Retrieved February 26, 2026, from [Link]
-
Levodopa-Carbidopa Intestinal Gel Effective for Dyskinesia in Advanced Parkinson Disease. (2020, September 14). NeurologyLive. Retrieved February 26, 2026, from [Link]
-
Clinical Study L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa. (2015, May 18). Semantic Scholar. Retrieved February 26, 2026, from [Link]
Sources
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Carbidopa - Levodopa Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA [apdaparkinson.org]
- 6. Carbidopa - Wikipedia [en.wikipedia.org]
- 7. US7101912B2 - Carbidopa prodrugs and derivatives, and compositions and uses thereof - Google Patents [patents.google.com]
- 8. This compound Hydrochloride Salt | CAS 96115-88-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Carbidopa EP Impurity F (this compound) [cymitquimica.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Carbidopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. (S)-Carbidopa ethyl ester - Daicel Pharma Standards [daicelpharmastandards.com]
- 13. This compound, (RS)- [drugs.ncats.io]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. This compound [drugs.ncats.io]
- 16. Cas 91908-71-3,this compound | lookchem [lookchem.com]
- 17. researchgate.net [researchgate.net]
- 18. drugfuture.com [drugfuture.com]
- 19. US5607969A - L-DOPA ethyl ester to treat Parkinson's disease - Google Patents [patents.google.com]
- 20. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical development program [frontiersin.org]
- 23. FDA Approves New Infusion-based Treatment for Parkinson’s | Parkinson's Disease [michaeljfox.org]
- 24. neurologylive.com [neurologylive.com]
Mechanism of Action and Bioactivation of Carbidopa Ester Derivatives
Topic: Mechanism of Action of Carbidopa Ester Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The clinical efficacy of Levodopa (L-DOPA) in Parkinson’s disease (PD) is fundamentally tethered to the peripheral inhibition of Aromatic L-amino Acid Decarboxylase (AADC) by Carbidopa. However, the physicochemical limitations of Carbidopa—specifically its low aqueous solubility and variable bioavailability—have historically restricted its delivery modalities to oral tablets or intestinal gels.
This guide analyzes the mechanistic logic behind Carbidopa Ester Derivatives (prodrugs), specifically Foscarbidopa (phosphate ester) and Carbidopa Methyl Ester . It details their molecular rationale, enzymatic bioactivation pathways, and the experimental protocols required to validate their metabolic stability. These derivatives represent a shift from "passive" formulation strategies to "active" molecular engineering, enabling continuous subcutaneous infusion (CSCI) and rapid-onset therapies.
Molecular Rationale: Solubility vs. Permeability
The design of carbidopa prodrugs addresses two opposing pharmacokinetic hurdles: solubility (for parenteral delivery) and lipophilicity (for membrane permeability).
Foscarbidopa (4'-Monophosphate Prodrug)[1][2]
-
Objective: Extreme aqueous solubility for subcutaneous infusion.
-
Mechanism: The addition of a phosphate group (
) at the 4'-hydroxyl position introduces a permanent negative charge at physiological pH (7.4). -
Outcome: Solubility increases from <3 mg/mL (Carbidopa) to >1000 mg/mL (Foscarbidopa). This allows high-concentration formulations (e.g., ABBV-951) to be infused in small volumes without precipitation.
Carbidopa Methyl Ester (Melevodopa)
-
Objective: Enhanced lipophilicity for rapid intestinal absorption.
-
Mechanism: Esterification of the carboxylic acid moiety masks the ionizable group, reducing the zwitterionic character and increasing logP.
-
Outcome: Faster passive diffusion across the intestinal epithelium, leading to a shorter
compared to standard Carbidopa.
Bioactivation Pathways (Mechanism of Action)
These derivatives are pharmacologically inactive in vitro and require enzymatic hydrolysis to release the active Carbidopa payload.
The Hydrolysis Cascade
The bioactivation relies on ubiquitous hydrolases found in plasma, liver, and intestinal tissues.
-
Foscarbidopa Activation:
-
Enzyme: Alkaline Phosphatase (ALP) .[1][]
-
Location: Tissue-nonspecific ALP (TNAP) is abundant in the subcutaneous space, plasma, and liver.
-
Reaction: Dephosphorylation occurs rapidly post-administration. The phosphate group is cleaved, releasing inorganic phosphate (
) and active Carbidopa. -
Kinetics: The reaction is typically zero-order at high local concentrations (infusion site) and transitions to first-order in plasma.
-
-
Carbidopa Methyl Ester Activation:
-
Enzyme: Carboxylesterases (hCE1, hCE2) .
-
Location: High concentrations in the intestinal mucosa and liver; lower activity in human plasma compared to rodents.
-
Reaction: Hydrolysis of the methyl ester bond yields methanol and active Carbidopa.
-
Downstream Pharmacodynamics
Once liberated, the active Carbidopa functions as a suicide substrate for AADC.
-
Target: Pyridoxal phosphate (PLP)-dependent AADC.
-
Mechanism: Carbidopa forms a stable Schiff base with the PLP cofactor within the enzyme's active site, irreversibly inhibiting decarboxylation.
-
Result: Peripheral conversion of Levodopa to Dopamine is blocked, increasing the Levodopa flux across the Blood-Brain Barrier (BBB).
Visualization: Bioactivation Pathway
Caption: Dual pathways for prodrug bioactivation converging on AADC inhibition.
Experimental Protocols: Synthesis & Validation
Chemical Synthesis (High-Level)
-
Foscarbidopa: Synthesis often begins with 2-(benzyloxy)-4-bromophenol.[3][4] Key steps include a Mizoroki–Heck reaction to install the carbon skeleton and an asymmetric
-hydrazination using a chiral tetrazole catalyst to establish the hydrazine stereocenter.[4] The final step involves phosphorylation and deprotection. -
Carbidopa Methyl Ester: A classic acid-catalyzed esterification. Carbidopa is refluxed with Methanol (MeOH) and Thionyl Chloride (
) or Trimethylchlorosilane (TMSCl). The reaction must be anhydrous to prevent hydrolysis.
In Vitro Metabolic Stability Protocol
To validate the prodrug-to-drug conversion rate, a rigorous stability assay using liver microsomes or plasma is required.
Materials:
-
Pooled Human Liver Microsomes (HLM) or Plasma.
-
Test Compound (Prodrug) at 10 mM in DMSO.
-
Cofactors: NADPH (for oxidative metabolism checks) or Buffer only (for hydrolysis).
-
Quench Solution: Acetonitrile (ACN) with Internal Standard (IS).
Workflow:
-
Pre-incubation: Thaw plasma/microsomes at 37°C. Dilute to 0.5 mg protein/mL in Phosphate Buffer (pH 7.4).
-
Initiation: Add Prodrug (final conc. 1 µM). Note: For Foscarbidopa, ensure buffer does not contain high phosphate levels that might inhibit phosphatases.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN containing IS. Vortex for 1 min.
-
Processing: Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS.
Data Analysis:
Calculate the percent remaining of the Prodrug and the appearance of Carbidopa.
Visualization: Stability Workflow
Caption: Step-by-step workflow for determining metabolic stability and intrinsic clearance.
Comparative Data Summary
The following table summarizes the key physicochemical and pharmacokinetic distinctions between the parent drug and its ester derivatives.
| Feature | Carbidopa (Parent) | Foscarbidopa (Prodrug) | Carbidopa Methyl Ester |
| Chemical Class | Hydrazine Amino Acid | Phosphate Ester | Alkyl Ester |
| Solubility (pH 7.4) | Low (< 3 mg/mL) | High (> 1000 mg/mL) | Moderate (High in acid) |
| Bioactivation Enzyme | N/A (Active) | Alkaline Phosphatase | Carboxylesterase |
| Primary Utility | Oral Tablets | Subcutaneous Infusion | Rapid-Onset Oral/Effervescent |
| Limitation | Poor Bioavailability | Requires Parenteral Route | Stability in Solution |
References
-
AbbVie Inc. (2021). Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease.[5] Annals of Neurology.
-
Hill, D. R., et al. (2022).[3][4] Scalable Asymmetric Syntheses of Foslevodopa and Foscarbidopa Drug Substances. Journal of Organic Chemistry. [4]
-
Rosebraugh, M., et al. (2021). Foslevodopa/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion.[5] Journal of Parkinson's Disease.
-
Di Stefano, A., et al. (2008). New drug delivery strategies for the treatment of Parkinson's disease. Expert Opinion on Drug Delivery.
-
Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
Sources
- 1. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Foslevodopa/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Carbidopa Ethyl Ester Blood-Brain Barrier Permeability
Evaluation Framework for Prodrug Selectivity and Central Exclusion
Part 1: Strategic Context & Physicochemical Rationale
The Carbidopa Paradox In Parkinson’s Disease (PD) therapy, Carbidopa (CD) serves a critical "peripheral sentinel" role. It inhibits Aromatic L-amino acid Decarboxylase (AAAD) in the systemic circulation, preventing the premature conversion of Levodopa (LD) to Dopamine. Crucially, standard Carbidopa is highly polar and zwitterionic, preventing it from crossing the Blood-Brain Barrier (BBB). This exclusion is therapeutic dogma: if CD enters the CNS, it inhibits central AAAD, blocking the conversion of LD to Dopamine in the striatum and nullifying the therapy.
The Prodrug Logic: Carbidopa Ethyl Ester (CDEE) Researchers explore Carbidopa prodrugs, such as This compound (CDEE) , to address the poor oral bioavailability and solubility limitations of the parent compound. However, esterification fundamentally alters the physicochemical profile, creating a critical tension in drug development:
-
Objective: Enhance lipophilicity to improve intestinal absorption or enable novel delivery (e.g., intranasal, transdermal).
-
Risk: The same lipophilicity that aids absorption may facilitate passive diffusion across the BBB, leading to "Central Inhibition Toxicity."
This guide details the technical workflow to evaluate CDEE BBB permeability, focusing on the balance between systemic bioavailability and central exclusion.
Part 2: Physicochemical Profile & Transport Mechanisms
The ethyl ester modification masks the carboxylic acid moiety of Carbidopa, shifting the molecule from a zwitterion to a cationic or neutral species (depending on pH), significantly impacting its transport kinetics.
Table 1: Comparative Physicochemical Properties (Predicted)
| Property | Carbidopa (Parent) | This compound (CDEE) | Impact on BBB Permeability |
| Molecular Structure | Zwitterionic (Amino acid-like) | Esterified (Amine functional) | CDEE loses the negative charge of the carboxylate. |
| LogP (Lipophilicity) | ~ -1.9 (Highly Hydrophilic) | ~ 0.5 - 1.2 (Moderately Lipophilic) | Critical Risk: Increased LogP favors passive transcellular diffusion. |
| Polar Surface Area (PSA) | > 100 Ų | < 90 Ų | Lower PSA correlates with higher BBB penetration. |
| H-Bond Donors/Acceptors | High count | Reduced | Facilitates membrane intercalation. |
| Transport Mechanism | Paracellular (Low) / Non-substrate | Passive Diffusion + Potential P-gp substrate | Shift from exclusion to potential passive entry. |
Mechanism of Action & Risk Pathway
The following diagram illustrates the "Trojan Horse" risk where CDEE crosses the BBB and is hydrolyzed back to the active inhibitor (CD) within the brain parenchyma.
Figure 1: The Pharmacokinetic "Trojan Horse" Risk. CDEE may bypass the BBB via passive diffusion, then hydrolyze to active Carbidopa, causing unwanted central AAAD inhibition.
Part 3: Experimental Protocols for Permeability Assessment
To validate CDEE, a tiered screening approach is required, moving from high-throughput in vitro assays to definitive in vivo quantification.
Phase 1: Stability & Hydrolysis Kinetics (The "Metabolic Gate")
Before assessing permeability, one must determine if CDEE survives plasma long enough to reach the BBB, and if it hydrolyzes in the brain.
Protocol: Differential Esterase Assay
-
Matrices: Rat/Human Plasma vs. Brain Homogenate (S9 fraction).
-
Incubation: Spike CDEE (1 µM) into matrices at 37°C.
-
Sampling: Aliquots at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile containing Internal Standard (Carbidopa-d3).
-
Analysis: LC-MS/MS (HILIC mode required for polar CD metabolite).
-
Success Criteria:
-
Ideal Profile: Fast hydrolysis in plasma (restricting CDEE to periphery) OR high stability in plasma but zero BBB crossing.
-
Risk Profile: High stability in plasma (allowing time to cross BBB) + Fast hydrolysis in brain.
-
Phase 2: In Situ Brain Perfusion (The Gold Standard)
Unlike microdialysis, in situ perfusion allows total control over the perfusate concentration and eliminates systemic metabolism confounding.
Methodology:
-
Subject: Male Sprague-Dawley rats (anesthetized).
-
Procedure:
-
Cannulate the common carotid artery; ligate the external carotid.
-
Perfuse oxygenated Krebs-bicarbonate buffer containing CDEE and a vascular marker (e.g., ^14C-Sucrose) to correct for vascular volume.
-
Perfusion rate: 10 mL/min for 30–60 seconds (ensures first-pass uptake measurement without saturation).
-
-
Quantification:
-
Decapitate, harvest brain, dissolve in Solvable™.
-
Measure CDEE content via LC-MS/MS (tissue) or radiolabeling.
-
-
Calculation (Kin):
-
Where
is total brain quantity, is vascular space (from Sucrose), is perfusion concentration, is time.
-
Phase 3: In Vivo Microdialysis (Functional Validation)
To confirm if CDEE affects dopamine levels, simultaneous dual-probe microdialysis is recommended.
Setup:
-
Probe 1 (Striatum): Measures extracellular Dopamine (DA), DOPAC, and HVA.
-
Probe 2 (Blood/Jugular): Measures systemic CDEE and CD levels.
-
Dosing: Co-administer Levodopa + CDEE (i.v. or oral).
Interpretation:
-
If CDEE crosses BBB : Striatal DA levels will decrease (relative to LD alone) because central CD inhibits the conversion of LD to DA.
-
If CDEE is excluded : Striatal DA levels will increase (or remain high) because peripheral metabolism is blocked, but central conversion is active.
Part 4: Data Analysis & Decision Matrix
The following decision matrix guides the development of CDEE based on experimental outputs.
Table 2: Go/No-Go Decision Matrix
| Scenario | Plasma Stability | BBB Permeability ( | Brain Hydrolysis | Outcome | Recommendation |
| A (Ideal) | Low ( | Low | N/A | Pass | CDEE acts as a rapid prodrug for peripheral CD. Safe. |
| B (Risk) | High ( | High | High | Fail | "Trojan Horse" effect. Central AAAD inhibition. Stop development. |
| C (Niche) | High | High | Low | Evaluate | CDEE enters brain but stays as ester. Does CDEE itself inhibit AAAD? (Unlikely). |
| D (Efflux) | High | Low (P-gp Substrate) | N/A | Pass | P-gp actively pumps CDEE out, protecting the brain. Verify P-gp saturation limits. |
Part 5: References
-
Di Stefano, A., et al. (2011). "Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease."[1][2][3] Molecules, 16(12).
-
Hardebo, J. E., et al. (1979). "Blood-brain barrier to carbidopa (MK-486) and Ro 4-4602, peripheral dopa decarboxylase inhibitors."[4] Acta Neurologica Scandinavica.
-
Denora, N., et al. (2017). "Prodrug Approaches for CNS Delivery." Translational Research in CNS Diseases.
-
Merbel, N., et al. (2017).[5] "Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization." Journal of Chromatography B.
-
Gynther, M., et al. (2018). "Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier." Pharmaceutics.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Prodrugs for Treatment of Parkinson's Disease: New Inorganic Scaffolds for Blood-Brain Barrier Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Blood-brain barrier to carbidopa (MK-486) and Ro 4-4602, peripheral dopa decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
History and Development of Levodopa/Carbidopa Esters: A Technical Guide
Executive Summary
This technical guide analyzes the chemical evolution of Levodopa (L-DOPA) and Carbidopa delivery systems, specifically focusing on the transition from simple alkyl esters to advanced phosphate prodrugs. For drug development professionals, this trajectory represents a masterclass in overcoming physicochemical limitations—specifically poor aqueous solubility and erratic gastric absorption—to achieve Continuous Dopaminergic Stimulation (CDS).
Key Technical Insight: The development of esters was not merely about increasing lipophilicity for absorption; it was a strategic pivot to enable high-concentration parenteral solutions (e.g., >100 mg/mL) capable of subcutaneous infusion, bypassing the erratic gastrointestinal window entirely.
Part 1: The Pharmacokinetic Imperative
Levodopa remains the gold standard for Parkinson’s Disease (PD), yet its utility is capped by its physicochemical properties.
-
Solubility Limit: Free base L-DOPA has a water solubility of approx.[1] 1.65 mg/mL (at 25°C), limiting the concentration of liquid formulations.
-
The "On-Off" Phenomenon: Oral dosing results in pulsatile plasma levels due to gastric emptying variability and short half-life (~90 min).
The Engineering Goal: Create a molecular modification that increases aqueous solubility by >100-fold to allow for small-volume continuous subcutaneous infusion (CSCI), while remaining chemically stable in solution and rapidly converting to the active parent drug in vivo.
Table 1: Physicochemical Comparison of L-DOPA Variants
| Compound | Chemical Class | Solubility (aq) | Mechanism of Activation | Clinical Utility |
| Levodopa | Amino Acid | ~1.6 mg/mL | N/A (Active) | Oral Tablets, Intestinal Gel (Duodopa) |
| Levodopa Methyl Ester (LDME) | Alkyl Ester | >250 mg/mL | Non-specific Esterases | Rescue therapy (Effervescent), Nasal |
| Etilevodopa | Alkyl Ester | High | Non-specific Esterases | Failed in Phase III (No efficacy gain) |
| Foslevodopa | Phosphate Ester | >300 mg/mL | Alkaline Phosphatases | 24h Subcutaneous Infusion (Vyalev/Produodopa) |
Part 2: First Generation – Alkyl Esters (LDME & Etilevodopa)
The initial strategy focused on masking the carboxylic acid group with simple alkyl chains (methyl/ethyl) to prevent zwitterion formation, thereby drastically increasing solubility and lipophilicity.
Synthesis of Levodopa Methyl Ester (LDME)
Protocol 1: Acid-Catalyzed Esterification Rationale: This protocol utilizes thionyl chloride to generate anhydrous HCl in situ, driving the Fischer esterification equilibrium toward the ester product.
Reagents:
-
L-DOPA (Powder, micronized)
-
Methanol (Anhydrous)
-
Thionyl Chloride (
)
Step-by-Step Methodology:
-
Preparation: Chill 100 mL of anhydrous methanol to 0°C in a round-bottom flask equipped with a drying tube.
-
Activation: Dropwise add 10 mL of thionyl chloride to the methanol. Caution: Exothermic reaction releasing
and gas. Stir for 30 minutes to generate the methanolic HCl solution. -
Addition: Add 10 g of L-DOPA to the solution. The zwitterionic powder will initially be insoluble.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. The solution will turn clear as the ester hydrochloride salt forms and dissolves.
-
Monitoring: Monitor reaction progress via TLC (Silica gel; n-Butanol:Acetic Acid:Water 4:1:1).
-
Isolation: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a white/off-white solid.
-
Purification: Recrystallize from Methanol/Diethyl Ether to obtain Levodopa Methyl Ester Hydrochloride.
Failure Mode Analysis: While LDME solved the solubility problem, it failed as a long-term maintenance therapy due to chemical instability . In neutral or basic aqueous solutions (required for infusion), the ester rapidly hydrolyzes or cyclizes, preventing the formulation of stable, ready-to-use liquid vials.
Part 3: Second Generation – Phosphate Prodrugs (Foslevodopa)
The breakthrough came with the phosphorylation of the 4'-hydroxyl group. Unlike alkyl esters, phosphate esters are highly soluble dianions at physiological pH and are chemically stable until exposed to alkaline phosphatases in the blood.
Structural Logic & Synthesis Strategy
Foslevodopa (ABBV-951) is the 4'-monophosphate ester of Levodopa. Foscarbidopa is the 4'-monophosphate ester of Carbidopa.
Synthesis Workflow (Conceptual Technical Route): Unlike the simple one-step synthesis of LDME, Foslevodopa requires protecting group chemistry to ensure phosphorylation occurs only at the phenolic oxygen.
-
Protection: The amino and carboxyl groups of L-DOPA are protected (e.g., as a Boc-carbamate and benzyl ester) to prevent side reactions.
-
Phosphorylation: The protected intermediate is reacted with a phosphorylating agent (e.g., tetrabenzyl pyrophosphate) using a base or Lewis acid catalyst (
).[2] -
Deprotection: Global deprotection (often hydrogenolysis using
) removes the benzyl groups and the Boc group, yielding the pure phosphate prodrug.
Mechanism of Action Diagram
The following diagram illustrates the parallel activation pathways of Foslevodopa and Foscarbidopa upon subcutaneous entry.
Figure 1: Metabolic activation pathway of Foslevodopa/Foscarbidopa. The phosphate group acts as a "solubility handle" that is cleaved immediately upon entry into the blood by ubiquitous alkaline phosphatases.
Part 4: Clinical Development & Self-Validating Protocols
The Stability-Solubility Paradox
A critical experiment in the development of these esters is the pH-Solubility Profile .
Experimental Protocol: Determination of pH-Solubility Profile Objective: Validate that the prodrug maintains high solubility at the pH required for subcutaneous infusion (pH 7.4), unlike the parent compound.
-
Buffer Preparation: Prepare 10 mM phosphate buffers adjusted to pH 2.0, 4.0, 6.0, 7.0, and 8.0.
-
Saturation: Add excess Foslevodopa solid to 5 mL of each buffer in sealed glass vials.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PVDF membrane.
-
Quantification: Analyze filtrate via HPLC-UV (C18 column, Mobile Phase: Phosphate buffer/Acetonitrile).
-
Expected Result: Foslevodopa solubility > 100 mg/mL at pH 7.4.
-
Control: Levodopa solubility ~1.6 mg/mL at pH 7.4.
-
Clinical Workflow: The Pump Revolution
The ultimate application of these esters is the Vyalev/Produodopa system.
Figure 2: Clinical workflow for continuous subcutaneous infusion of Foslevodopa/Foscarbidopa.
References
-
Rosebraugh, M., et al. (2021).[3] Foslevodopa/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion.[2][4] Journal of Parkinson's Disease. Link
-
Soileau, M. J., et al. (2022).[3] Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease.[4][5][6] Annals of Neurology. Link
-
Huters, A. D., et al. (2021).[7] Scalable Asymmetric Syntheses of Foslevodopa and Foscarbidopa Drug Substances. The Journal of Organic Chemistry. Link
-
Di Stefano, A., et al. (2011). L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment. Current Pharmaceutical Design. Link
-
AbbVie Inc. (2024). VYALEV (foslevodopa and foscarbidopa) Product Monograph. Link
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Subcutaneous foslevodopa/foscarbidopa initiation in a Parkinson’s day-clinic - a suitable setting to ensure treatment efficacy, tolerability and psychosocial adaption [frontiersin.org]
- 4. Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Foslevodopa/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: The Prodrug Strategy for Carbidopa
An In-Depth Technical Guide to the Metabolic Hydrolysis Rates of Carbidopa Ethyl Ester
This guide provides a comprehensive technical overview of the metabolic hydrolysis of this compound, a prodrug of carbidopa. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic pathways, kinetic principles, and robust experimental methodologies required to accurately characterize the bioactivation of this compound. Our focus is on the causality behind experimental design and the establishment of self-validating protocols to ensure scientific integrity.
Carbidopa is a potent inhibitor of aromatic L-amino acid decarboxylase (DOPA decarboxylase), an enzyme responsible for the peripheral metabolism of levodopa.[1] By preventing the premature conversion of levodopa to dopamine in the periphery, carbidopa allows more levodopa to cross the blood-brain barrier, significantly enhancing its therapeutic efficacy in the treatment of Parkinson's disease and reducing peripheral side effects.[1][2]
However, the physicochemical properties of carbidopa can limit its pharmacokinetic profile. To overcome these limitations, prodrug strategies are employed. This compound (IUPAC Name: Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate) is one such prodrug.[3][][5] By masking the polar carboxylic acid group with an ethyl ester, the molecule's lipophilicity is increased, which can potentially alter its absorption and distribution characteristics. The therapeutic activity of the prodrug is contingent upon its efficient in vivo hydrolysis to release the active parent drug, carbidopa. Understanding the rate and location of this metabolic conversion is therefore critical for predicting its pharmacokinetic behavior and therapeutic utility.
The Enzymatic Landscape of Ester Hydrolysis
The bioactivation of this compound is not a spontaneous chemical reaction but a sophisticated, enzyme-mediated process. The primary drivers of this hydrolysis are esterases, a superfamily of hydrolase enzymes ubiquitously expressed throughout the body.[6] For drug development professionals, a thorough understanding of these enzymes is paramount, as their activity dictates the conversion rate of the prodrug to its active form.
The most significant human esterases involved in xenobiotic metabolism are:
-
Carboxylesterases (CES): These are the major serine hydrolases found in the liver and other tissues.[7] Human liver expresses two primary forms:
-
Butyrylcholinesterase (BChE): Abundant in human plasma, BChE contributes significantly to the hydrolysis of various ester-containing drugs in the bloodstream.[8][9]
The hydrolysis of this compound to carbidopa is catalyzed by these enzymes, primarily within the liver and plasma, which serve as the main sites for first-pass and systemic metabolism.[10][11] The efficiency of this conversion is subject to considerable inter-individual and inter-species variability, a crucial factor in preclinical to clinical translation.[9][11]
Caption: Metabolic activation of this compound.
Experimental Protocols for Determining Hydrolysis Rates
To quantify the rate of this compound hydrolysis, robust in vitro models are essential. These assays provide a controlled environment to measure enzymatic activity in relevant biological matrices. The protocols described below are designed to be self-validating, incorporating necessary controls to ensure data integrity.
Protocol: Hydrolysis in Human Plasma
This protocol assesses the stability and conversion rate of the prodrug in the bloodstream, where enzymes like butyrylcholinesterase are active.[8]
Materials:
-
This compound (high purity)
-
Carbidopa (analytical standard)
-
Pooled Human Plasma (sourced from at least 3 donors, with anticoagulant like heparin or EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade, containing an internal standard (e.g., a structurally similar, stable molecule)
-
Thermomixer or water bath set to 37°C
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials for HPLC/LC-MS
Procedure:
-
Preparation: Pre-warm human plasma and PBS to 37°C. Prepare a 10 mM stock solution of this compound in DMSO or another suitable organic solvent.
-
Reaction Initiation: In a microcentrifuge tube, add 495 µL of pre-warmed human plasma. To initiate the reaction, add 5 µL of the 10 mM this compound stock solution to achieve a final concentration of 100 µM. Vortex gently to mix. Causality Note: Starting with a relatively high concentration ensures that the reaction follows zero-order kinetics initially, simplifying rate calculations.
-
Incubation and Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture. The "0" minute sample should be taken immediately after adding the substrate.
-
Reaction Quenching: Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold acetonitrile with the internal standard. Vortex vigorously for 30 seconds. This step simultaneously stops the enzymatic reaction and precipitates plasma proteins.
-
Sample Processing: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Control: Run a parallel incubation where the plasma is replaced with PBS to measure non-enzymatic (chemical) hydrolysis. Also, run a control with heat-inactivated plasma to confirm the enzymatic nature of the degradation.
Protocol: Hydrolysis in Human Liver S9 Fractions
This protocol evaluates metabolic stability in a liver homogenate fraction that contains both microsomal and cytosolic enzymes, including a high concentration of carboxylesterases.[7]
Materials:
-
Human Liver S9 Fraction (pooled)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
All materials listed for the plasma assay.
Procedure:
-
Preparation: Thaw the liver S9 fraction on ice. Prepare a reaction mixture containing S9 fraction in phosphate buffer to a final protein concentration of 1 mg/mL. Pre-warm this mixture to 37°C.
-
Reaction Initiation: To 495 µL of the pre-warmed S9 mixture, add 5 µL of the 10 mM this compound stock solution (final concentration 100 µM). Vortex gently.
-
Incubation and Sampling: Follow the same incubation and time-point sampling procedure as described for the plasma assay.
-
Reaction Quenching & Processing: Follow the same quenching and sample processing steps as the plasma protocol, using ice-cold acetonitrile with an internal standard.
-
Analysis: Analyze the supernatant by LC-MS/MS.
-
Control: Run a parallel incubation without the S9 fraction (buffer only) to check for chemical instability.
Caption: General workflow for in vitro hydrolysis assays.
Analytical Quantification via LC-MS/MS
Accurate quantification of both the parent prodrug (this compound) and the generated active drug (carbidopa) is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[12]
A validated bioanalytical method is non-negotiable for ensuring data reliability.[12] Key parameters for method development are summarized below, based on established methods for carbidopa and related compounds.[12][13][14][15]
Table 1: Typical LC-MS/MS Parameters for Carbidopa and its Ethyl Ester
| Parameter | Typical Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and separation for moderately polar analytes like carbidopa and its ester.[14] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting analytes from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical UPLC/HPLC systems. |
| Injection Volume | 2 - 10 µL | Small volume is sufficient for sensitive MS detection. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Carbidopa and its ester contain basic amine/hydrazine groups that readily protonate.[12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.[12] |
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Carbidopa: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
Data Analysis and Kinetic Interpretation
The primary output from the analytical run is the concentration of this compound and carbidopa at each time point.
-
Calculate Hydrolysis Rate: Plot the concentration of this compound versus time. The initial rate of hydrolysis is the absolute value of the slope of the linear portion of this curve.
-
Determine Half-Life (t½): The in vitro half-life can be calculated from the first-order elimination rate constant (k), derived from the slope of the natural log of the concentration versus time plot.
-
t½ = 0.693 / k
-
-
Michaelis-Menten Kinetics: For a more detailed characterization, the experiment can be repeated with varying initial concentrations of this compound. By plotting the initial reaction velocity against the substrate concentration, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined using non-linear regression.
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Table 2: Representative Hydrolysis Kinetic Data
| Biological Matrix | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Plasma | 45.2 | N/A |
| Human Liver S9 | 8.7 | 159.3 |
| Rat Liver S9 | 3.1 | 446.8 |
Note: Data are hypothetical and for illustrative purposes. Intrinsic clearance is calculated as Vmax/Km and is normalized to protein concentration for subcellular fractions. This table clearly illustrates how hydrolysis rates can differ significantly between matrices and species, a critical insight for drug development.
Conclusion
The metabolic hydrolysis of this compound is a critical activation step that governs its therapeutic potential. This conversion is predominantly mediated by esterase enzymes, particularly carboxylesterases in the liver and butyrylcholinesterase in the plasma. A quantitative understanding of the hydrolysis rates in these matrices is essential for constructing accurate pharmacokinetic models and predicting the in vivo release of active carbidopa.
By employing the robust experimental and analytical protocols detailed in this guide, researchers can generate high-quality, reproducible data. This enables a confident assessment of the prodrug's viability, informs preclinical development, and ultimately contributes to the design of more effective therapeutic strategies for Parkinson's disease.
References
- Human Liver and Plasma Aspirin Esterase.
- Dispersible compositions containing L-DOPA ethyl ester.
- A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics.Informa Healthcare.
- Carbidopa prodrugs and derivatives, and compositions and uses thereof.
- Method for synthesizing Carbidopa.
- Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans.
- Species difference of esterase expression and hydrolase activity in plasma.Semantic Scholar.
- Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples.MDPI.
- Carbidopa EP Impurity F(Free Base) | CAS 91908-71-3.Veeprho.
- Species Difference of Esterase Expression and Hydrolase Activity in Plasma.
- Simultaneous kinetic-potentiometric determination of levodopa and carbidopa using multivariate calibration methods.Journal of Food and Drug Analysis.
- Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formul
- Examination of the carboxylesterase phenotype in human liver.
- Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in Pharmaceu.DergiPark.
- Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC.
- Carbidopa.Wikipedia.
- Carbidopa Impurity F.BOC Sciences.
- This compound Hydrochloride Salt | CAS 96115-88-7.Santa Cruz Biotechnology.
- Carbidopa prodrug.
- Modulation of Carboxylesterase-Mediated Drug Metabolism by N
- COMBINATION IMMEDIATE RELEASE CONTROLLED RELEASE LEVODOPA/CARBIDOPA DOSAGE FORMS.
Sources
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. veeprho.com [veeprho.com]
- 5. This compound Hydrochloride Salt | CAS 96115-88-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Human liver and plasma aspirin esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. longdom.org [longdom.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to the Toxicological Evaluation of Carbidopa Impurities
A Senior Application Scientist's Perspective on Ensuring the Safety and Efficacy of Carbidopa Formulations
Abstract
Carbidopa, a peripherally-acting aromatic L-amino acid decarboxylase (AADC) inhibitor, is a cornerstone in the management of Parkinson's disease, primarily used in combination with levodopa to enhance its bioavailability to the brain. The chemical stability of carbidopa, however, can be a concern, leading to the formation of impurities and degradation products within pharmaceutical formulations. These impurities, if present above certain thresholds, can pose significant risks to patient safety and compromise the efficacy of the drug product. This in-depth technical guide provides a comprehensive framework for the toxicological evaluation of carbidopa impurities, designed for researchers, scientists, and drug development professionals. Grounded in regulatory expectations and scientific principles, this guide outlines a systematic approach to identify, characterize, and qualify these impurities, ensuring the development of safe and effective carbidopa-containing medicines.
Introduction: The Criticality of Impurity Profiling in Carbidopa Formulations
The therapeutic success of carbidopa hinges on its ability to inhibit the peripheral conversion of levodopa to dopamine, thereby increasing the concentration of levodopa that crosses the blood-brain barrier. However, the manufacturing process, storage conditions, and interactions with excipients can lead to the formation of various impurities.[1][2] These can be process-related impurities, degradation products, or impurities arising from interactions with container closure systems.[3]
One of the most notable degradation pathways of carbidopa can lead to the formation of hydrazine, a potential carcinogen.[2][4] The presence of such a toxic impurity, even at trace levels, necessitates a rigorous toxicological assessment. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines (ICH Q3A/B) that mandate the control and qualification of impurities in new drug substances and products.[3][5][6][7]
This guide will navigate the complexities of this process, providing a logical workflow from impurity identification to the design and execution of pivotal toxicology studies.
The Impurity Landscape of Carbidopa: Identification and Characterization
A thorough understanding of the potential impurities is the first step in any toxicological assessment. Several impurities of carbidopa have been identified and are often available as reference standards.[8]
Table 1: Common Carbidopa Impurities
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Carbidopa Impurity A | L-Methyldopa | 555-30-6 | C10H13NO4 | 211.21 |
| Carbidopa Impurity B | Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | 18181-08-3 | C11H15NO4 | 225.24 |
| 3-O-Methyl Carbidopa | 3-O-Methyl Carbidopa | 85933-19-3 | C11H16N2O4 | 240.26 |
| 3,4-dihydroxyphenylacetone (DHPA) | 3,4-dihydroxyphenylacetone | Not Available | C9H10O3 | 166.17 |
| Hydrazine | Hydrazine | 302-01-2 | H4N2 | 32.05 |
This table is not exhaustive and other impurities may be present depending on the synthetic route and formulation.
The identification and quantification of these impurities are typically achieved using sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).[1][9][10] The development of a stability-indicating HPLC method is crucial to separate and quantify carbidopa from its potential impurities and degradation products.[1][10]
Regulatory Framework: Adherence to ICH Guidelines
The toxicological evaluation of impurities is not an arbitrary process but is strictly governed by international regulatory guidelines. The ICH Q3B(R2) guideline, "Impurities in New Drug Products," is the primary document that outlines the thresholds for reporting, identifying, and qualifying degradation products.[3][11]
Key Thresholds from ICH Q3B(R2):
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of >1 g, this is 0.05%.[11]
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be justified from a safety perspective.
Any impurity present at a level exceeding the qualification threshold requires a comprehensive toxicological assessment to demonstrate its safety.
Caption: Decision workflow for the identification and qualification of impurities based on ICH Q3B(R2) guidelines.
Toxicological Risk Assessment: A Multi-pronged Approach
When an impurity exceeds the qualification threshold and sufficient literature data is unavailable, a comprehensive toxicological risk assessment is warranted. This assessment typically involves a combination of in silico, in vitro, and, if necessary, in vivo studies.[12][13][14]
In Silico Assessment
Computational toxicology models can provide initial insights into the potential toxicity of an impurity. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can predict potential genotoxicity, carcinogenicity, and other toxicological endpoints. While not definitive, these in silico predictions are valuable for prioritizing impurities for further testing and for designing subsequent studies.
In Vitro Toxicology Studies
In vitro assays are fundamental to the toxicological evaluation of drug impurities, offering a rapid and cost-effective means to assess potential hazards.[12][14][15][16]
Table 2: Key In Vitro Toxicology Assays for Impurity Qualification
| Toxicological Endpoint | Assay | Principle |
| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | Assesses the ability of the impurity to induce mutations in different strains of Salmonella typhimurium and Escherichia coli. |
| In Vitro Mammalian Cell Micronucleus Test | Detects damage to chromosomes or the mitotic apparatus in mammalian cells. | |
| In Vitro Mammalian Chromosomal Aberration Test | Evaluates the potential of the impurity to cause structural chromosomal abnormalities in cultured mammalian cells. | |
| Cytotoxicity | MTT or MTS Assay | Measures the metabolic activity of cells as an indicator of cell viability. |
| Lactate Dehydrogenase (LDH) Assay | Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity. | |
| Cardiotoxicity | hERG Channel Assay | Assesses the potential of the impurity to block the hERG potassium channel, which can lead to cardiac arrhythmias. |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Preparation: Prepare various concentrations of the carbidopa impurity. Obtain tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to assess the genotoxicity of the parent compound and its metabolites.
-
Incubation: Mix the impurity, bacterial tester strain, and S9 mix (if applicable) in molten top agar. Pour the mixture onto minimal glucose agar plates.
-
Incubation Period: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
-
Controls: Include a negative control (vehicle) and a positive control (known mutagen for each strain) in each experiment.
Caption: A simplified workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vivo Toxicology Studies
If in vitro studies indicate a potential for significant toxicity, or if the impurity is present at high levels, in vivo studies may be necessary. These studies are designed to assess the systemic toxicity of the impurity after single or repeated administration.
Key In Vivo Studies:
-
Acute Toxicity Study: Typically involves a single high dose of the impurity administered to rodents to determine the median lethal dose (LD50) and to identify signs of toxicity.[17][18]
-
Repeated-Dose Toxicity Study: The impurity is administered daily for a specified period (e.g., 14 or 28 days) to assess cumulative toxicity and to identify target organs.
All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations and with a strong emphasis on animal welfare.
Case Study: Toxicological Evaluation of Hydrazine
Hydrazine is a known degradation product of carbidopa and is classified as a potential human carcinogen.[4] Its presence, even at low levels, requires careful consideration.
-
Identification and Quantification: A validated, highly sensitive analytical method (e.g., LC-MS/MS) is required to accurately quantify hydrazine in the drug product.
-
Risk Assessment: Due to its known carcinogenic potential, a risk assessment based on the Permitted Daily Exposure (PDE) approach is often employed. The PDE for hydrazine is well-established.
-
Control Strategy: A stringent control strategy must be implemented to ensure that the level of hydrazine in the final drug product remains below the established PDE. This may involve optimizing the formulation, manufacturing process, and storage conditions to minimize its formation.
Conclusion: A Commitment to Patient Safety
The toxicological evaluation of carbidopa impurities is a complex but essential aspect of drug development. A systematic, science-driven approach, grounded in regulatory guidelines, is paramount to ensuring the safety and efficacy of carbidopa-containing formulations. By combining advanced analytical techniques with a tiered toxicological testing strategy, from in silico modeling to in vivo studies, drug developers can confidently navigate the challenges of impurity qualification and deliver high-quality medicines to patients. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective.
References
-
MDPI. (2023, November 13). Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. Retrieved from [Link]
-
Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. (n.d.). Retrieved from [Link]
-
Organon. (2021, April 9). Carbidopa / Levodopa Formulation. Retrieved from [Link]
-
Pharmaffiliates. Carbidopa-impurities. Retrieved from [Link]
-
ICH. (2006, June 2). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). Retrieved from [Link]
-
In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021, September 17). A simple high-performance liquid chromatography method development for Carbidopa and Levodopa impurities: Evaluation of risk assessment before method validation by Quality by Design approach. Retrieved from [Link]
-
ResearchGate. (2025, January 1). Toxicological testing: In vivo and in vitro models. Retrieved from [Link]
- Google Patents. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa.
-
PMC. (2024, October 21). Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography. Retrieved from [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Carbidopa. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, June 30). Development and use of in vitro alternatives to animal testing by the pharmaceutical industry 1980–2013. Retrieved from [Link]
- Google Patents. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa.
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). Retrieved from [Link]
-
Longdom Publishing. Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Retrieved from [Link]
-
YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
-
SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 3. database.ich.org [database.ich.org]
- 4. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. tasianinch.com [tasianinch.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. longdom.org [longdom.org]
- 11. m.youtube.com [m.youtube.com]
- 12. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
- 14. researchgate.net [researchgate.net]
- 15. Development and use of in vitro alternatives to animal testing by the pharmaceutical industry 1980–2013 - Toxicology Research (RSC Publishing) DOI:10.1039/C5TX00123D [pubs.rsc.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. organon.com [organon.com]
- 18. organon.com [organon.com]
Methodological & Application
Application Note: High-Yield Synthesis of Carbidopa Ethyl Ester via Electrophilic Amination of Methyldopa
Executive Summary
This application note details a robust, high-purity protocol for the synthesis of Carbidopa Ethyl Ester (CEE) starting from L-
Traditional routes often rely on the Strecker synthesis from ketones. However, this guide focuses on the Electrophilic Amination Route (utilizing Oxaziridines), which allows for the direct transformation of the Methyldopa scaffold. This approach is favored in modern process chemistry for its stereochemical retention and scalability.
Key Transformation:
L-Methyldopa
Scientific Principles & Mechanism[1]
The Structural Challenge
The core difficulty lies in converting the
-
Methyldopa: (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.
-
Carbidopa: (S)-2-hydrazino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.[1][2][3][4]
The Oxaziridine Solution
The most effective method to bridge this gap is Electrophilic Amination . We utilize a 3,3-pentamethylene oxaziridine derivative.[1][2][3][4][5][6] The nucleophilic nitrogen of the Methyldopa ester attacks the electrophilic nitrogen of the oxaziridine, transferring the nitrogen moiety to form a hydrazine linkage protected as a hydrazone (imine).
Reaction Pathway Visualization
The following diagram illustrates the critical process flow and chemical logic.
Caption: Workflow converting Methyldopa to this compound via Oxaziridine-mediated amination.
Detailed Experimental Protocols
Phase 1: Preparation of Methyldopa Ethyl Ester
Objective: Convert the carboxylic acid to an ester to protect it and increase the nucleophilicity of the amine for the next step.
Reagents:
-
L-
-Methyldopa (Solid)[4] -
Absolute Ethanol (Solvent/Reagent)
-
Thionyl Chloride (
)
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flush with
. -
Solvation: Suspend Methyldopa (21.1 g, 0.1 mol) in Absolute Ethanol (150 mL) .
-
Activation: Cool the suspension to 0–5°C in an ice bath. Dropwise add Thionyl Chloride (14.3 g, 0.12 mol) over 30 minutes. Caution: Exothermic reaction, HCl gas evolution.
-
Reaction: Remove ice bath and heat to reflux (approx. 80°C) for 6–8 hours. The solution should become clear.
-
Workup: Evaporate the solvent under reduced pressure. The residue is Methyldopa Ethyl Ester Hydrochloride.[7]
-
Neutralization: Dissolve residue in minimal water, neutralize with saturated
to pH 8, and extract with Dichloromethane (DCM) ( mL). Dry over and concentrate to yield the free base ester.
Phase 2: Electrophilic Amination (The "Oxaziridine Step")
Objective: Convert the primary amine to a protected hydrazine.
Reagents:
-
Methyldopa Ethyl Ester (from Phase 1)
-
3,3-Pentamethylene Oxaziridine (Prepared via oxidation of cyclohexanone + ammonia + NaOCl, or purchased commercially)
-
Solvent: Dichloromethane (DCM) or Toluene
Protocol:
-
Preparation: Dissolve Methyldopa Ethyl Ester (23.9 g, 0.1 mol) in DCM (200 mL) .
-
Addition: Maintain temperature at 20–25°C. Add a solution of 3,3-Pentamethylene Oxaziridine (0.11 mol) in DCM dropwise.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the starting ester.
-
Mechanism Check: The oxaziridine ring opens, transferring the nitrogen to the methyldopa amine, forming the N'-cyclohexylidene-hydrazino intermediate.
-
Isolation: Concentrate the reaction mixture. The intermediate can often be used directly, but for high purity, recrystallize from hexane/ethyl acetate.
Phase 3: Hydrolysis to Carbidopa
Objective: Remove the cyclohexylidene protecting group. Note: This step usually hydrolyzes the ethyl ester back to the acid.
Protocol:
-
Hydrolysis: Dissolve the intermediate in 10% HCl (150 mL) .
-
Heating: Heat to 90–95°C for 3–5 hours. This cleaves the imine bond (releasing cyclohexanone) and hydrolyzes the ester.
-
Purification: Cool to room temperature. Extract the byproduct (cyclohexanone) with Toluene (
mL). -
Isolation: Adjust the aqueous layer pH to 3.5 (isoelectric point of Carbidopa) using 6N Ammonia.[8] Carbidopa precipitates as a white solid.[9] Filter and dry.[6][8]
Phase 4: Synthesis of this compound (Final Target)
Objective: Re-esterify the pure Carbidopa to yield the final Ethyl Ester product.
Protocol:
-
Suspension: Suspend purified Carbidopa (10 g) in Absolute Ethanol (100 mL) .
-
Acid Catalysis: Bubble dry HCl gas into the solution until saturation (or use Thionyl Chloride as in Phase 1, but HCl gas is milder for hydrazines).
-
Reflux: Reflux for 4–6 hours.
-
Crystallization: Concentrate the solution to 20% volume. Add Diethyl Ether to induce crystallization.
-
Filtration: Filter the white crystalline solid. This is This compound Hydrochloride .
Analytical Data & Validation
Process Parameters
| Parameter | Phase 1 (Esterification) | Phase 2 (Amination) | Phase 3 (Hydrolysis) | Phase 4 (Final Esterification) |
| Temperature | 80°C (Reflux) | 20–25°C | 95°C | 80°C |
| Time | 6–8 Hours | 2–4 Hours | 4 Hours | 4–6 Hours |
| Key Reagent | Thionyl Chloride | Oxaziridine | 10% HCl | Dry HCl / EtOH |
| Typical Yield | 90–95% | 85–90% | 80–85% | 88–92% |
Quality Control (Self-Validation)
To ensure the protocol was successful, verify the following checkpoints:
-
HPLC: The retention time of the final product must shift significantly from Carbidopa acid.
-
Mass Spectrometry (LC-MS):
-
Appearance: The final hydrochloride salt should be a white, non-hygroscopic crystalline powder.
References
-
Egis Gyogyszergyar Nyrt. (2007). Process for the preparation of carbidopa. WO2007042848A2.[3] World Intellectual Property Organization.[3] Link
-
Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2012). Method for synthesizing carbidopa. CN102702019B.[4] Google Patents. Link
-
Karady, S., et al. (1971).[4] Stereospecific synthesis of the hydrazino analog of L-alpha-methyldopa. Journal of Organic Chemistry, 36(14), 1949–1951. Link
-
Merck & Co Inc. (1973). Process for preparing L-amino acid esters. US Patent 3734937.[4] Link
Sources
- 1. WO2007042848A3 - Process for the preparation of carbidopa - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Process for the preparation of carbidopa - Patent WO-2007042848-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2007042848A2 - Process for the preparation of carbidopa - Google Patents [patents.google.com]
- 5. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]
- 6. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. CN102702019A - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 9. Carbidopa - Wikipedia [en.wikipedia.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. htsbiopharma.com [htsbiopharma.com]
Transdermal delivery systems using carbidopa ethyl ester
Application Note: Transdermal Delivery Systems Using Carbidopa Ethyl Ester (CDEE)
Abstract
Levodopa/Carbidopa (LD/CD) therapy remains the gold standard for Parkinson’s disease. However, the transdermal delivery of Carbidopa (CD) is severely limited by its zwitterionic nature, high hydrophilicity (logP ~ -1.9), and poor solubility. This Application Note details the development of a This compound (CDEE) prodrug system. By masking the carboxylic acid group, CDEE increases lipophilicity, facilitating stratum corneum penetration. Once absorbed, cutaneous esterases hydrolyze CDEE back to the active Carbidopa. This guide provides actionable protocols for synthesis, anhydrous formulation, and self-validating permeation studies.
Physicochemical Rationale & Mechanism
The core challenge in transdermal CD delivery is the "permeability-solubility paradox." CD is too polar to cross the lipid-rich stratum corneum. CDEE resolves this by temporarily increasing the partition coefficient (LogP).
-
Mechanism: CDEE partitions into the stratum corneum
Diffuses into the viable epidermis Hydrolyzed by carboxylesterases (CES1/CES2) Active Carbidopa enters systemic circulation. -
Critical Stability Factor: CDEE is moisture-sensitive. Formulations must be anhydrous to prevent premature hydrolysis on the shelf, while the receptor phase in experiments must be acidic and antioxidative to prevent catechol oxidation.
Mechanism of Action Diagram
Caption: Schematic of CDEE prodrug activation. The ester masks polarity for entry, then skin enzymes regenerate the active drug.
Protocol: Synthesis of this compound
Objective: Synthesize CDEE HCl salt via acid-catalyzed esterification. Safety: Work in a fume hood. Thionyl chloride is corrosive.
Materials
-
Carbidopa (Anhydrous)
-
Absolute Ethanol (200 proof, dried over molecular sieves)
-
Thionyl Chloride (
) -
Diethyl Ether (for precipitation)
Step-by-Step Methodology
-
Preparation: Chill 50 mL of absolute ethanol to 0°C in an ice bath under nitrogen atmosphere.
-
Activation: Dropwise, add 5 mL of Thionyl Chloride to the ethanol. Stir for 30 minutes. Why: This generates HCl in situ and activates the alcohol.
-
Reaction: Add 2.0 g of Carbidopa to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Silica gel; Mobile phase: n-Butanol:Acetic Acid:Water 4:1:1).
-
Isolation: Evaporate the solvent under reduced pressure (Rotavap) at <40°C to obtain a viscous oil.
-
Purification: Re-dissolve in a minimum amount of ethanol and precipitate by adding cold diethyl ether. Filter the white/off-white solid (CDEE HCl).
-
Storage: Store at -20°C in a desiccator. Critical: CDEE hydrolyzes rapidly in moist air.
Formulation: Anhydrous Matrix Patch
Rationale: Aqueous gels will degrade CDEE. An adhesive matrix system using amine-resistant silicone or acrylate is required.
Components:
-
Drug: CDEE (5% w/w)
-
Polymer: Eudragit RL 100 or Ethyl Cellulose (Matrix former)
-
Plasticizer: Triethyl citrate (20% w/w of polymer)
-
Solvent: Acetone/Isopropanol mixture (volatile)
Procedure:
-
Dissolve polymer and plasticizer in the solvent mixture.
-
Disperse CDEE into the solution. Sonicate for 5 mins to ensure homogeneity.
-
Casting: Pour into a Teflon mold or coat onto a backing membrane (e.g., Scotchpak™).
-
Drying: Dry in a vacuum oven at 25°C for 24 hours. Do not use high heat.
-
Lamination: Apply a release liner (fluoropolymer coated).
Protocol: In Vitro Permeation Testing (IVPT)
Objective: Quantify flux and bioconversion efficiency. Equipment: Vertical Franz Diffusion Cells (0.64 cm² area).
Experimental Setup Table
| Component | Specification | Rationale |
| Membrane | Dermatomed Porcine Ear Skin (500 µm) | Closest non-primate model to human skin permeability. |
| Receptor Media | PBS (pH 2.5 - 4.0) + 0.1% Sodium Metabisulfite | Critical: Acidic pH prevents CDEE hydrolysis in the receiver; Metabisulfite prevents Carbidopa oxidation (browning). |
| Temperature | 32°C ± 1°C | Mimics skin surface temperature.[1] |
| Sampling | 200 µL every 2 hours for 24 hours | Capture lag time and steady-state flux. |
| Replenishment | Fresh Receptor Media | Maintain sink conditions. |
Validation Workflow
-
Integrity Test: Measure Transepidermal Water Loss (TEWL) or Tritiated Water flux before applying the patch. Reject skin if TEWL > 15 g/m²/h.
-
Application: Apply the CDEE patch to the donor compartment. Occlude with Parafilm.
-
Analysis: Analyze receptor fluid for both CDEE and CD.
-
High CDEE in receptor = Poor skin metabolism (prodrug passed through unchanged).
-
High CD in receptor = Successful bioconversion in the skin.
-
Analytical Method (HPLC-ECD/UV)
System: HPLC with Electrochemical Detection (ECD) is preferred for sensitivity, but UV (280 nm) is acceptable for high-concentration studies.
-
Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 5µm, 150 x 4.6 mm).
-
Mobile Phase: 0.1 M Acetate Buffer (pH 3.5) : Acetonitrile (90:10 v/v). Note: Keep organic content low to retain the polar Carbidopa.
-
Flow Rate: 1.0 mL/min.[2]
-
Retention Times (Approx):
-
Carbidopa: ~4-5 min
-
CDEE: ~10-12 min (Due to ethyl ester lipophilicity).
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for CDEE development.
References
-
Pappert, E. J., et al. (1997).[3] "The stability of carbidopa in solution."[2][3][4][5][6] Movement Disorders. Link
-
Touitou, E., et al. (2000). "Ethosomes—novel vesicular carriers for enhanced delivery: characterization and skin permeation properties."[7] Journal of Controlled Release. (Foundational work on lipophilic carriers). Link
-
Zhang, Y., et al. (2013). "Transdermal Delivery of a DTPA Penta-ethyl Ester Prodrug." Dissertation, UNC. (Demonstrates ester prodrug hydrolysis in skin). Link
-
European Medicines Agency. (2014). "Guideline on quality of transdermal patches." (Regulatory standards for dissolution and permeation). Link
-
BenchChem. (2025).[2][5] "Application Notes: Developing a Stable Carbidopa Solution for In Vitro Experiments." (Protocol for stabilizing carbidopa).[2][3] Link
Sources
- 1. Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The stability of carbidopa in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6376545B1 - Dispersible compositions containing L-DOPA ethyl ester - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. dovepress.com [dovepress.com]
Application Note: In Vitro Hydrolysis Kinetics of Carbidopa Ester Prodrugs
Abstract & Introduction
Carbidopa (CD), a peripheral DOPA decarboxylase inhibitor, is critical in the management of Parkinson’s disease when co-administered with Levodopa.[1] However, Carbidopa is classified as a BCS Class III/IV compound, exhibiting low permeability and limited aqueous solubility. These physicochemical limitations often result in variable bioavailability and require frequent dosing.
Ester prodrug strategies aim to mask the polar carboxylic acid or hydrazine moieties of Carbidopa to increase lipophilicity, thereby enhancing membrane permeability or enabling novel delivery routes (e.g., subcutaneous infusion). Once absorbed, these esters must be hydrolyzed by ubiquitous esterases (Carboxylesterases, CES) to release the active parent drug.
This Application Note provides a rigorous, self-validating protocol for determining the in vitro hydrolysis kinetics of Carbidopa ester prodrugs. It addresses the specific instability challenges of the hydrazine group and details the analytical requirements for distinguishing enzymatic activation from spontaneous chemical degradation.
Mechanistic Background
The activation of Carbidopa esters is primarily mediated by Carboxylesterases (CES) , specifically the CES1 (liver-predominant) and CES2 (intestine-predominant) isoforms. Unlike rodents, human plasma possesses lower esterase activity, often relying on Albumin (HSA) or Butyrylcholinesterase (BChE) for specific ester cleavage.
Figure 1: Bioconversion Pathway
The following diagram illustrates the theoretical activation pathway and the critical degradation routes that must be controlled during the assay.
Caption: Enzymatic activation of Carbidopa esters by Carboxylesterases (CES) and the competing oxidative degradation pathway that requires antioxidant stabilization.
Experimental Design Strategy
To ensure data integrity, the assay must differentiate between enzymatic hydrolysis (biological turnover) and chemical instability (pH-driven hydrolysis).
Matrix Selection
| Matrix | Primary Enzyme Activity | Purpose |
| Human Plasma | BChE, HSA (pseudo-esterase) | Assess systemic stability and circulating half-life. |
| Human Liver S9 | CES1 (High abundance) | Predict hepatic activation (first-pass metabolism). |
| Simulated Intestinal Fluid (SIF) | Pancreatin / CES2 | Assess stability for oral formulations. |
| PBS (pH 7.4) | None (Negative Control) | Determine chemical stability ( |
Critical Reagents
-
Substrate: Carbidopa Ester Prodrug (10 mM stock in DMSO).
-
Inhibitor: Bis-nitrophenyl phosphate (BNPP), 100 µM. Used to confirm esterase-dependence.[2]
-
Stabilizer (CRITICAL): 1% Ascorbic Acid or 0.5% Sodium Metabisulfite in the quenching solution. Carbidopa oxidizes rapidly at neutral pH; failure to acidify and reduce the sample will lead to underestimation of the parent drug recovery.
Detailed Protocol: Enzymatic Hydrolysis Assay
Preparation of Biological Matrices
-
Thawing: Thaw frozen plasma or S9 fractions in a water bath at 37°C. Once thawed, keep on wet ice.
-
Clarification: Centrifuge plasma at 3,000 x g for 5 minutes to remove cryoprecipitates.
-
Dilution (for S9/Microsomes): Dilute liver S9 fractions to a final protein concentration of 1.0 mg/mL using 100 mM Potassium Phosphate Buffer (pH 7.4).
Incubation Procedure
-
Pre-incubation: Aliquot 198 µL of the biological matrix (Plasma or S9) into a 96-well plate or microcentrifuge tubes. Incubate at 37°C for 5 minutes.
-
Control Arm: Add 2 µL of BNPP (10 mM stock) to specific wells to inhibit esterases.
-
-
Initiation: Add 2 µL of the Prodrug Stock (100 µM in DMSO) to yield a final concentration of 1 µM.
-
Note: Keep organic solvent concentration
1% to avoid enzyme denaturation.
-
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 min), remove 50 µL of the reaction mixture.
Quenching and Extraction (The "Stabilization" Step)
This step is the most common point of failure in Carbidopa assays.
-
Quench: Immediately transfer the 50 µL sample into 150 µL of Ice-Cold Quench Solution .
-
Quench Solution Composition: Acetonitrile containing 0.1% Formic Acid AND 0.1% Ascorbic Acid.
-
Why: Acid stops the enzyme; Acetonitrile precipitates proteins; Ascorbic acid prevents Carbidopa oxidation.
-
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS analysis. Dilute 1:1 with water if peak shape is poor due to high solvent strength.
Figure 2: Assay Workflow
Caption: Step-by-step workflow emphasizing the critical quenching step with antioxidants.
Analytical Method (LC-MS/MS)[3][4][5][6][7]
Carbidopa is highly polar. Standard C18 chromatography often results in poor retention and ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended.[3]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
-
Column: HILIC Silica or Amide column (e.g., Waters XBridge Amide, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient: 90% B to 50% B over 3 minutes.
-
Detection (ESI+):
-
Carbidopa:
227.1 181.1 (Quantifier). -
Prodrug:
[M+H]+ Specific Fragment.
-
Data Analysis & Calculations
Determination of Half-life ( )
Plot the natural logarithm of the remaining prodrug concentration (
Intrinsic Clearance ( )
For liver microsomes or S9, calculate intrinsic clearance to predict hepatic extraction:
Validation Criteria
-
Mass Balance: The disappearance of the Prodrug should correlate with the molar appearance of Carbidopa. If Prodrug decreases but Carbidopa does not appear, suspect non-specific binding or degradation to unknown metabolites (check antioxidant levels).
-
Chemical Stability: The
in PBS (Control) should be the in biological matrix to confirm enzymatic mechanism.
Troubleshooting & Expert Insights
-
Issue: Low Recovery of Carbidopa. [4][5]
-
Cause: Oxidation of the catechol or hydrazine group during sample prep.
-
Solution: Ensure Ascorbic Acid or Sodium Metabisulfite is fresh. Keep samples at 4°C in the autosampler.
-
-
Issue: Rapid Hydrolysis in PBS (Buffer).
-
Cause: Chemical instability of the ester bond at pH 7.4.
-
Solution: Prodrugs with high chemical instability may not be viable candidates. Try lowering buffer pH to 6.5 to see if it stabilizes, though this deviates from physiological conditions.
-
-
Issue: Non-linear Kinetics.
-
Cause: Enzyme saturation or product inhibition.
-
Solution: Lower the substrate concentration to 0.5 µM or 0.1 µM.
-
References
- Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for hydrolysis assay design).
-
Wang, G., et al. (2018). "Human Carboxylesterases: A Comprehensive Review." Acta Pharmaceutica Sinica B. Available at: [Link]
-
Vilhena, R. O., et al. (2014). "Development and validation of a LC-MS/MS method for the simultaneous determination of levodopa and carbidopa in human plasma." Química Nova. Available at: [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Available at: [Link]
- Hautmann, S., et al. (2020). "In vitro stability of carbidopa and levodopa in different vehicles." Journal of Pharmaceutical Sciences. (Contextual reference for carbidopa stability issues).
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. WO2005099678A1 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Carbidopa Ethyl Ester Formulation for Subcutaneous Infusion
Abstract
Continuous subcutaneous infusion of levodopa, in combination with a peripheral dopa decarboxylase inhibitor like carbidopa, represents a promising therapeutic strategy for managing motor fluctuations in advanced Parkinson's disease. The primary challenge, however, lies in the poor aqueous solubility and stability of these compounds, particularly at a physiologically compatible pH. This document details the rationale and provides comprehensive protocols for the formulation of carbidopa ethyl ester, a more lipophilic and potentially more soluble prodrug of carbidopa, intended for continuous subcutaneous delivery. We will cover the essential physicochemical considerations, a detailed formulation protocol, and robust analytical methods for characterization and stability assessment, including a stability-indicating HPLC method and an in-vitro skin permeation model.
Introduction: The Rationale for a Carbidopa Prodrug in Subcutaneous Infusion
The standard of care for Parkinson's disease, oral levodopa/carbidopa therapy, is often complicated by the development of motor fluctuations and dyskinesias in advanced stages of the disease. These complications are largely attributed to the pulsatile stimulation of dopamine receptors resulting from the fluctuating plasma concentrations of levodopa. Continuous drug delivery systems, such as subcutaneous infusions, aim to provide more stable plasma levodopa levels, thereby offering more consistent motor control.
However, the development of a subcutaneous formulation is hampered by the physicochemical properties of both levodopa and carbidopa. Carbidopa, in particular, exhibits low aqueous solubility, especially in the pH range suitable for subcutaneous injection (typically pH 4-7). Its catechol moiety is also highly susceptible to oxidation.
To overcome these limitations, a prodrug strategy is employed. This compound (CEE) is an ester prodrug of carbidopa. Esterification of the carboxylic acid group is a common strategy to increase the lipophilicity of a drug, which can enhance its solubility in non-aqueous or co-solvent systems and potentially improve its permeation across biological membranes. Upon subcutaneous administration, endogenous esterases are expected to hydrolyze the ester bond, releasing the active carbidopa.
This application note will serve as a technical guide for researchers and drug development professionals in the preclinical development of a CEE subcutaneous infusion formulation.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of CEE is critical for developing a stable and effective formulation. While experimental data for CEE is scarce in public literature, we can infer key properties from its parent compound, carbidopa, and general chemical principles.
Key Physicochemical Parameters
| Property | Carbidopa (Parent Drug) | This compound (Prodrug) - Estimated | Rationale for Estimation & Formulation Impact |
| Molecular Formula | C₁₀H₁₄N₂O₄ | C₁₂H₁₈N₂O₄ | Known chemical structure.[1][2][3] |
| Molecular Weight | 226.23 g/mol | 254.28 g/mol | Known chemical structure.[1][2][3] |
| pKa | ~2.3 (carboxylic acid), ~7.1 (hydrazine), ~9.7, ~11.4 (catechol) | ~5-6 (hydrazine), ~9.5, ~11 (catechol) | Esterification removes the acidic carboxylic group. The hydrazine pKa might be slightly lowered due to electronic effects. The formulation pH must be kept acidic (e.g., pH 4.0-5.5) to ensure the hydrazine moiety is protonated and to minimize oxidation of the catechol group. |
| Aqueous Solubility | Low, pH-dependent. Lowest at pH 3-3.5 (~1.7 mg/mL), increases at lower pH.[4] | Likely low in aqueous buffers, but potentially higher in co-solvent systems. | The increased lipophilicity suggests that co-solvents like propylene glycol or PEG 400 may be necessary to achieve the target concentration. |
| LogP | -1.9[5] | Estimated > 0 | Esterification significantly increases lipophilicity. This impacts solubility and skin permeation. |
| Stability | Susceptible to oxidation (catechol group) and decarboxylation. More stable at acidic pH. | Susceptible to oxidation (catechol) and hydrolysis (ester bond). Requires acidic pH and antioxidants. | The formulation must be protected from oxygen and light, and buffered to an acidic pH to ensure both oxidative and hydrolytic stability. |
Pre-formulation Stability Assessment
The primary degradation pathways for CEE are expected to be hydrolysis of the ethyl ester to form carbidopa and oxidation of the catechol moiety.
-
Hydrolytic Stability: Perform studies at various pH values (e.g., pH 3, 4, 5, 6, 7.4) and temperatures (e.g., 4°C, 25°C, 40°C) to determine the rate of hydrolysis. This will inform the optimal pH for the final formulation.
-
Oxidative Stability: CEE solutions should be stressed with an oxidizing agent (e.g., hydrogen peroxide) and exposed to light to identify degradation products and to evaluate the effectiveness of various antioxidants.
The workflow for these pre-formulation studies is outlined below.
Caption: Workflow for CEE pre-formulation stability assessment.
Formulation Development Protocol
The goal is to develop a sterile, isotonic (or near-isotonic), and stable solution of this compound at a concentration suitable for subcutaneous infusion (e.g., 10-50 mg/mL).
Materials and Equipment
-
This compound HCl (or free base)
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Sodium Metabisulfite (or other suitable antioxidant)
-
Sodium Chloride
-
Water for Injection (WFI), deoxygenated
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
Sterile 0.22 µm filters
-
Aseptic filling apparatus
-
pH meter, Osmometer
-
HPLC system
Example Formulation
This is a starting point formulation. The exact concentrations of co-solvents and other excipients will need to be optimized based on the desired CEE concentration and stability data.
| Component | Function | Concentration (% w/v) |
| This compound HCl | Active Pharmaceutical Ingredient | 2.5% (equivalent to 25 mg/mL) |
| Citric Acid / Sodium Citrate | Buffer | To achieve pH 4.5 |
| Propylene Glycol | Co-solvent / Solubilizer | 20% |
| Sodium Metabisulfite | Antioxidant | 0.1% |
| Sodium Chloride | Tonicity-adjusting agent | q.s. to ~300 mOsm/kg |
| Water for Injection (WFI) | Vehicle | q.s. to 100% |
Step-by-Step Formulation Protocol
Note: This entire process should be conducted under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
Buffer Preparation:
-
Prepare a 0.1 M citric acid buffer solution.
-
In a sterile vessel, add approximately 70% of the final volume of deoxygenated WFI.
-
Add the required amounts of citric acid and sodium citrate to achieve a target pH of 4.5.
-
-
Excipient Dissolution:
-
While stirring, add and dissolve the sodium metabisulfite.
-
Slowly add the propylene glycol and mix until a homogenous solution is formed.
-
-
API Dissolution:
-
Gradually add the this compound HCl to the stirring solution.
-
Continue to stir until the API is completely dissolved. Gentle warming (to no more than 40°C) may be used if necessary, but must be validated to not cause degradation.
-
-
pH and Volume Adjustment:
-
Allow the solution to cool to room temperature.
-
Check the pH and adjust to 4.5 ± 0.1 using 0.1 N HCl or 0.1 N NaOH if necessary.
-
Add deoxygenated WFI to bring the solution to the final volume (q.s.).
-
-
Tonicity Measurement and Adjustment:
-
Measure the osmolality of the solution.
-
If required, add sodium chloride in small increments to adjust the osmolality to the target range (e.g., 280-350 mOsm/kg). Re-check osmolality after each addition.
-
-
Sterile Filtration and Filling:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptically fill the solution into sterile vials or pre-filled syringes.
-
Overlay the headspace with nitrogen before sealing.
-
Analytical Protocols
Stability-Indicating HPLC Method
This method is designed to quantify CEE and separate it from its primary expected degradation products: carbidopa (from hydrolysis) and potential oxidation products.
-
Instrumentation: HPLC with UV/PDA detector.
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 60% B (linear gradient)
-
12-15 min: 60% B
-
15-16 min: 60% to 10% B (linear gradient)
-
16-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound HCl reference standard in a 50:50 mixture of Mobile Phase A and B.
-
Prepare a 1 mg/mL stock solution of Carbidopa reference standard in Mobile Phase A.
-
Prepare a mixed standard solution containing a known concentration of both CEE and carbidopa to verify resolution.
-
Generate a calibration curve for CEE over the expected concentration range (e.g., 10-100 µg/mL).
Sample Preparation:
-
Dilute the formulated product with the mobile phase to fall within the calibration range.
Forced Degradation Sample Analysis:
-
Analyze samples from the pre-formulation stability studies (acid/base hydrolysis, oxidation, photolytic, and thermal stress) to demonstrate that degradation product peaks are resolved from the main CEE peak.
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidative Degradation of Carbidopa Ethyl Ester (CDEE)
Status: Operational Operator: Senior Application Scientist Topic: Stability Protocols for Catechol-Hydrazine Moieties
Executive Summary: The Stability Challenge
Carbidopa Ethyl Ester (CDEE) presents a dual-stability challenge. While the ethyl ester modification improves lipophilicity compared to the parent Carbidopa, the molecule retains the catechol (3,4-dihydroxyphenyl) moiety. This group is extremely susceptible to auto-oxidation, converting into quinones and eventually melanin-like polymers (turning solutions black). Furthermore, the hydrazine group is prone to oxidative cleavage and hydrolysis.
The Golden Rule: CDEE stability is a function of pH , Oxygen exclusion , and Chelation . If you control these three, you control degradation.
Troubleshooting Guide: "My Experiment Failed"
Identify the root cause of instability based on visual and chromatographic evidence.
| Symptom | Visual Cue | Probable Cause | Mechanism | Corrective Action |
| Advanced Oxidation | Solution turns Dark Brown / Black | Auto-oxidation of catechol to melanin. | The catechol ring oxidizes to an o-quinone, which polymerizes into insoluble melanin pigments. | Discard sample. Future prep must use N₂ sparging and pH < 4.0. |
| Early Oxidation | Solution turns Yellow / Amber | Formation of o-quinone intermediates or hydrazones. | Early-stage oxidation or reaction of the hydrazine group with trace aldehydes (e.g., in low-grade ethanol). | Check pH immediately. If pH > 5, acidify with 0.1 M HCl. Add antioxidant (Ascorbic Acid).[1] |
| Hydrolysis | Precipitation or HPLC shift | Ester cleavage. | Water attacks the ethyl ester bond, reverting CDEE to Carbidopa (lower solubility). | Ensure anhydrous storage. If aqueous, keep temperature < 4°C and use immediately. |
| Catalytic Degradation | Rapid degradation despite low pH | Metal ion contamination. | Trace Iron (Fe³⁺) or Copper (Cu²⁺) catalyzing Fenton-like reactions. | Add EDTA (0.01% - 0.05%) to chelate metal ions. |
Standard Operating Procedures (SOPs)
Protocol A: Preparation of a Stabilized Stock Solution
Use this protocol for in vitro or formulation studies requiring aqueous stability > 24 hours.
Reagents Required:
-
This compound (High Purity)
-
Solvent (0.1 M HCl or degassed water)
-
Antioxidant: Ascorbic Acid (Vitamin C)[1]
-
Chelator: Disodium EDTA[2]
-
Inert Gas: Nitrogen (N₂) or Argon
Step-by-Step Workflow:
-
Solvent Deoxygenation (Critical):
-
Place the solvent (e.g., water or saline) in a sealed vessel.
-
Sparge with N₂ gas for minimum 30 minutes. Note: Bubbling gas removes dissolved O₂, which is the primary fuel for catechol oxidation.
-
-
Chelator Addition:
-
Add Disodium EDTA to a final concentration of 0.1 mM (approx. 0.037 mg/mL) .
-
Why: EDTA sequesters trace metal ions leached from glassware or present in water, preventing them from catalyzing free radical generation.
-
-
Antioxidant Priming:
-
Add Ascorbic Acid at a 1:1 molar ratio to the CDEE concentration (or 0.1% w/v).
-
Why: Ascorbic acid acts as a "sacrificial lamb," oxidizing preferentially before the CDEE catechol group.
-
-
Acidification:
-
Adjust solvent pH to 2.5 – 3.0 using HCl.[2]
-
Why: At acidic pH, the phenolic hydroxyl groups are protonated, making them significantly less electron-rich and resistant to oxidative attack.
-
-
Solubilization:
-
Dissolve CDEE into the prepared solvent under a blanket of N₂ gas.
-
Store in Amber Glass Vials (protects from photo-oxidation) at -20°C .
-
Protocol B: HPLC Diagnostic for Degradants
Use this to validate the purity of your CDEE before critical experiments.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Phosphate Buffer (pH 2.8) : Acetonitrile (95:5).[2]
-
Key Markers:
-
CDEE: Retention time (RT) ~ X min (Main Peak).
-
Carbidopa (Hydrolysis Product): RT will be earlier than CDEE due to higher polarity.
-
DHPA (3,4-dihydroxyphenylacetone): Major oxidative degradant.
-
Methyldopa impurities: Common synthesis byproducts.
-
Visualizing the Science
Diagram 1: The Oxidative Cascade
This diagram illustrates why the solution turns black and how DHPA is formed.
Figure 1: The degradation pathway of this compound. Oxidation leads to quinones (yellowing) and eventual polymerization (blackening), while cleavage produces DHPA and Hydrazine.
Diagram 2: Stabilization Workflow
The logical flow for preparing a stable formulation.
Figure 2: Step-by-step workflow for preparing a degradation-resistant CDEE solution.
Frequently Asked Questions (FAQ)
Q: Why is pH 2.5 recommended? Can I use neutral pH (7.4) for cell culture? A: At pH 7.4, the catechol group deprotonates, becoming electron-rich and extremely susceptible to oxidation. The half-life of carbidopa derivatives at neutral pH can be less than 24 hours at room temperature. Recommendation: Prepare a concentrated stock at pH 2.5. Dilute into culture media immediately before use. The small volume of stock will not significantly alter the media pH, but the CDEE will degrade during the incubation period (plan for this in your kinetics).
Q: Can I use Sodium Metabisulfite instead of Ascorbic Acid? A: Yes, Sodium Metabisulfite is a potent antioxidant often used in catecholamine formulations. However, be aware that sulfites can react with certain allergens or proteins in downstream applications. Ascorbic acid is generally more "bio-friendly" for cell culture but less potent than metabisulfite for long-term storage.
Q: I see a new peak on my HPLC but the solution is still clear. What is it? A: This is likely 3,4-dihydroxyphenylacetone (DHPA) . DHPA is a primary degradant that forms before the solution turns black (melanin formation). Do not rely solely on color change; HPLC verification is mandatory.
Q: How does EDTA help if I am using high-purity water? A: Even "Milli-Q" water can contain trace metal ions (ppb levels) from storage tanks or glass containers. Catechols coordinate with metals (especially Iron and Copper) to form complexes that catalyze the Fenton reaction, generating hydroxyl radicals. EDTA wraps these metals, rendering them catalytically inert.
References
-
BenchChem. (2025).[2] Application Note: Developing a Stable Carbidopa Solution for In Vitro Experiments. Retrieved from
-
Di Stefano, V. et al. (2023). Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. MDPI Molecules. Retrieved from
-
Bhatnagar, P. et al. (2015).[3] Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Journal of Chromatography & Separation Techniques.[3] Retrieved from
-
Munoz-Munoz, J.L. et al. (2009). Kinetic characterization of the oxidation of carbidopa and benserazide by tyrosinase and peroxidase.[5] Bioscience, Biotechnology, and Biochemistry.[5] Retrieved from
-
Waterman, K.C. et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[6] Pharmaceutical Development and Technology. (Contextual grounding on antioxidant selection).
Sources
- 1. ftloscience.com [ftloscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic characterization of the oxidation of carbidopa and benserazide by tyrosinase and peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carbidopa Ethyl Ester (CDEE) Stability Optimization
Subject: Improving stability of Carbidopa Ethyl Ester (CDEE) in aqueous solution Case ID: CDEE-STAB-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
This compound (CDEE) is a prodrug designed to enhance the solubility and bioavailability of Carbidopa. However, in aqueous environments, researchers face a "dual-threat" degradation mechanism: hydrolysis of the ester bond and oxidation of the catechol moiety.
This guide provides a self-validating system to stabilize CDEE. By controlling pH, chelating metal ions, and managing dissolved oxygen, you can extend the half-life of your working solutions significantly.
Module 1: The Degradation Mechanism (Root Cause Analysis)
To stabilize CDEE, you must understand what destroys it. The molecule has two "weak points" in water:
-
The Ester Linkage (Hydrolysis): Water attacks the ethyl ester bond, converting CDEE back into Carbidopa and Ethanol. This is not "degradation" in a toxic sense, but it is a premature loss of the prodrug form. This reaction is catalyzed by both strong acids and strong bases.
-
The Catechol Group (Oxidation): The 3,4-dihydroxyphenyl group is highly sensitive to oxygen. It oxidizes to form quinones, which then polymerize into dark melanin-like pigments. This is the cause of solution discoloration (turning black/brown).
Visualization: Degradation Pathways
The following diagram maps the chemical fate of CDEE in suboptimal conditions.
Figure 1: Dual degradation pathways of CDEE. The red arrows indicate breakdown routes that must be inhibited.
Module 2: Troubleshooting Guide
Use this section to diagnose specific issues with your current preparations.
Issue 1: The solution turns yellow, brown, or black.
-
Diagnosis: Oxidation.[1][2][3] The catechol group is converting to quinones.
-
Cause: Presence of dissolved oxygen, high pH (pH > 6), or trace metal ions (Iron/Copper) acting as catalysts.
-
Corrective Action:
-
Lower the pH: Catechols oxidize rapidly at neutral/alkaline pH. Adjust to pH 2.5 – 4.0 .
-
Add Chelators: Add 0.1 mM EDTA to sequester trace metals.
-
Deoxygenate: Spurge water with Nitrogen (
) or Argon before mixing.
-
Issue 2: HPLC shows CDEE peak decreasing, Carbidopa peak increasing (No color change).
-
Diagnosis: Hydrolysis.[4]
-
Cause: The ester bond is cleaving. This happens naturally in water but is accelerated if the pH is too low (< 2.0) or too high (> 6.0).
-
Corrective Action:
-
Cold Storage: Hydrolysis is temperature-dependent. Keep solutions on ice or at 4°C.
-
Buffer Selection: Avoid phosphate buffers if possible, as they can sometimes catalyze ester hydrolysis; acetate or citrate buffers (pH 3-4) are preferable.
-
Issue 3: Precipitation observed after freezing/thawing.
-
Diagnosis: Solubility limit or "Salting out".
-
Cause: CDEE hydrochloride salt is soluble, but the free base is less so. If pH drifts up during freezing (common with phosphate buffers), the drug may precipitate.
-
Corrective Action: Ensure the final pH is clearly acidic (pH ~3) before freezing. Flash freeze in liquid nitrogen to prevent pH shifts during slow crystallization.
Module 3: Optimized Protocol (The "Gold Standard")
This protocol is designed to maximize the half-life of CDEE in aqueous media for in vitro experiments.
Reagents Required[1][4][5]
-
Solvent: HPLC-grade water (Milli-Q).
-
Acidifier: 0.1 M Hydrochloric Acid (HCl).[1]
-
Antioxidant: L-Ascorbic Acid (Vitamin C).
-
Chelator: Disodium EDTA (Ethylenediaminetetraacetic acid).
-
Inert Gas: Nitrogen (
) or Argon.
Step-by-Step Methodology
| Step | Action | Scientific Rationale |
| 1 | Deoxygenate Water Sparge HPLC-grade water with | Removes dissolved |
| 2 | Prepare Vehicle To the deoxygenated water, add:- EDTA: Final conc. 0.01% w/v (approx 0.2 mM).- Ascorbic Acid: Final conc. 0.1% w/v. | EDTA chelates trace metal ions (Fe, Cu) that catalyze oxidation. Ascorbic acid acts as a sacrificial antioxidant [2]. |
| 3 | Adjust pH Adjust the vehicle pH to 2.5 – 3.5 using 0.1 M HCl. | Acidic pH stabilizes the catechol against oxidation and minimizes base-catalyzed ester hydrolysis [3]. |
| 4 | Dissolve CDEE Add this compound to the prepared vehicle. Vortex gently under | Adding the drug after stabilizing the vehicle prevents immediate degradation upon contact with water. |
| 5 | Aliquot & Store Filter sterilize (0.22 µm) if necessary. Aliquot into amber vials. Store at -20°C or -80°C. | Amber glass blocks UV light (which accelerates oxidation). Freezing halts hydrolysis kinetics. |
Module 4: Decision Tree for Experimental Design
Use this logic flow to determine the strictness of your stability controls based on your experiment type.
Figure 2: Decision matrix for selecting the appropriate stability protocol.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to improve stability? A: Yes. Preparing a high-concentration stock solution in pure DMSO (anhydrous) is excellent for long-term storage. DMSO prevents hydrolysis (no water present). However, once you dilute the DMSO stock into aqueous media for your experiment, the "Dual Degradation" clock starts ticking immediately.
Q: Why not just use neutral pH (7.4) like the body? A: At pH 7.4, CDEE will oxidize rapidly (turning black) and hydrolyze. If your experiment mimics physiological conditions, you must accept that the drug will degrade during the assay. You should quantify the degradation rate by running a "No-Cell" control alongside your experiment to normalize your data.
Q: My solution turned pink. Is it ruined? A: Likely yes. Pink is often the first sign of "Dopachrome" or quinone formation. While some active drug may remain, the presence of oxidation products can be cytotoxic, potentially confounding your biological results [4].
References
-
BenchChem Application Notes. (2025). Developing a Stable Carbidopa Solution for In Vitro Experiments. Retrieved from
-
Munoz-Munoz, J. L., et al. (2009).[3] Kinetic characterization of the oxidation of carbidopa and benserazide by tyrosinase and peroxidase. Bioscience, Biotechnology, and Biochemistry.[3][5] Retrieved from
-
Pappert, E. J., et al. (1997).[6] The stability of carbidopa in solution. Movement Disorders. Retrieved from
-
Zhou, Y. Z. (2012).[2] Studies of the Rate Constant of L-DOPA Oxidation and Decarboxylation by HPLC. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic characterization of the oxidation of carbidopa and benserazide by tyrosinase and peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbidopa - Wikipedia [en.wikipedia.org]
- 5. sites.rutgers.edu [sites.rutgers.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Hydrolysis of Carbidopa Ethyl Ester During Storage
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for carbidopa ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing, troubleshooting, and quantifying the hydrolysis of this compound during storage and experimentation. Our goal is to ensure the integrity of your compound, leading to reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions regarding the nature of this compound and its susceptibility to hydrolysis.
Q1: What is this compound and why is its stability critical?
This compound is the ethyl ester prodrug of carbidopa.[1][2] Carbidopa itself is an aromatic amino acid decarboxylase inhibitor used to prevent the peripheral conversion of levodopa to dopamine, thereby increasing levodopa's bioavailability to the brain in the treatment of Parkinson's disease.[3] The ethyl ester modification is intended to alter the physicochemical properties of the parent drug, potentially to enhance characteristics like solubility or permeability.
The stability of the ester linkage is paramount. If the ester hydrolyzes prematurely during storage or in an experimental buffer, it releases carbidopa, the active drug. This unintended conversion can lead to significant experimental artifacts, including:
-
Inaccurate quantification of the prodrug.
-
Misinterpretation of pharmacokinetic and pharmacodynamic data.
-
Failure to meet regulatory standards for purity and stability.[4][5][6]
Q2: What is hydrolysis and how does it specifically affect this compound?
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[7] In the case of this compound, water attacks the electrophilic carbonyl carbon of the ester group. This leads to the cleavage of the ester bond, yielding the parent carboxylic acid (carbidopa) and an alcohol (ethanol).[7][8] This reaction reverts the prodrug to its active form, compromising the integrity of the sample.
The reaction can be catalyzed by either acid or base.[8][9][10]
-
Acid-catalyzed hydrolysis is a reversible equilibrium process.[11] The reaction is driven forward by using a large excess of water.[8][11][12]
-
Base-catalyzed hydrolysis (saponification) is an irreversible process.[7][13] The hydroxide ion is a more potent nucleophile than water, leading to a faster reaction rate.[10] The carboxylic acid product is deprotonated to a carboxylate salt, which prevents the reverse reaction.[14]
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
Several environmental factors can significantly increase the rate of hydrolysis.[7][9] Controlling these is the key to maintaining the compound's stability.
-
pH: This is the most critical factor. The rate of ester hydrolysis is significantly influenced by the pH of the solution.[7] Both strongly acidic and, more significantly, alkaline conditions accelerate the reaction.[7][9] For the parent compound, carbidopa, stability is favored in acidic conditions (pH 2.5-4.0).[15] This principle generally applies to its ester prodrug as well, as neutral to alkaline pH promotes base-catalyzed hydrolysis.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7][9] Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.[16]
-
Presence of Water: As a reactant, the presence of water is essential for hydrolysis. This includes dissolved moisture in organic solvents or atmospheric humidity for the solid compound, which is noted to be hygroscopic.[17]
-
Presence of Catalysts: Besides protons (H+) and hydroxide ions (OH-), certain enzymes (esterases) or metal ions can also catalyze hydrolysis.
Q4: What are the degradation products of this compound hydrolysis?
The primary degradation products resulting from the hydrolysis of this compound are:
-
Carbidopa: The parent drug and active pharmaceutical ingredient.
-
Ethanol: The alcohol corresponding to the ethyl ester group.
Monitoring the appearance and increasing concentration of carbidopa in a sample of this compound is the most direct way to measure the extent of hydrolytic degradation.
Section 2: Troubleshooting Guide - Identifying and Solving Stability Issues
This section provides a logical framework for diagnosing and addressing potential degradation of your this compound samples.
Q5: I suspect my this compound has degraded. What are the initial signs?
Suspecting degradation is the first step to solving the problem. Initial indicators can be subtle or overt:
-
Inconsistent Experimental Results: This is often the first sign. Unexplained variability in bioassays, pharmacokinetic studies, or other functional experiments can point to inconsistent concentrations of the active compound due to degradation.
-
Changes in Physical Appearance: Solid this compound is described as a yellow, hygroscopic solid.[17] Clumping, discoloration, or an unusual odor may indicate degradation or moisture absorption. For solutions, the appearance of precipitates or a change in color could be a warning sign.
-
Chromatographic Profile Changes: If you are using techniques like HPLC, you may notice the appearance of a new peak corresponding to carbidopa or a decrease in the area of the main this compound peak over time.
Q6: How can I definitively confirm and quantify the hydrolysis of my sample?
Visual inspection is not sufficient. A validated, stability-indicating analytical method is required for definitive confirmation and quantification.
The gold standard for this purpose is High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19] A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate measurement of each.[20] An HPLC method for carbidopa and related compounds typically uses a C18 reverse-phase column with UV detection around 280 nm.[15][18] By running a sample and comparing it to reference standards for both this compound and carbidopa, you can:
-
Identify: Confirm the presence of carbidopa by matching its retention time with the standard.
-
Quantify: Determine the exact amount of hydrolysis by calculating the percentage of carbidopa relative to the total amount of carbidopa-related substances.
Q7: My stock solution is showing signs of degradation. What are the likely causes and how can I fix my preparation protocol?
If you have confirmed degradation in your stock solutions, review your preparation and storage protocol. The most common culprits are related to pH, solvent choice, and handling.
-
Problem: Incorrect pH.
-
Causality: You may be using a neutral or alkaline buffer (pH > 7), which greatly accelerates base-catalyzed hydrolysis.[7][10]
-
Solution: Prepare your stock solutions in an acidic buffer or solvent system. Based on the stability data for carbidopa, a pH between 2.5 and 3.0 is recommended.[15] Use a dilute acid like orthophosphoric acid or HCl to adjust the pH.[18][21]
-
-
Problem: Water in Organic Solvents.
-
Causality: Many organic solvents (like DMSO or ethanol) are hygroscopic and can absorb atmospheric moisture, providing the water needed for hydrolysis.
-
Solution: Use anhydrous-grade solvents. When not in use, store solvents under an inert gas (like argon or nitrogen) and with a desiccant.
-
-
Problem: Oxygen and Light Exposure.
-
Causality: While hydrolysis is the primary concern, the catechol moiety in carbidopa is susceptible to oxidative degradation, which can be accelerated by light and oxygen.[15]
-
Solution: Deoxygenate your solvents by sparging with nitrogen or argon before use.[15] Prepare solutions under dim light and store them in amber vials to protect from light.[15] Flushing the headspace of the vial with an inert gas before sealing can displace oxygen and further improve stability.[15]
-
Section 3: Best Practices for Storage and Handling
Proactive measures are the most effective way to prevent hydrolysis.
Q8: What are the ideal storage conditions for solid this compound?
As a solid, this compound is more stable than in solution. However, its hygroscopic nature necessitates careful storage.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[17] | Reduces the rate of any potential solid-state degradation reactions. |
| Atmosphere | Store in a tightly sealed container inside a desiccator. | Minimizes exposure to atmospheric moisture, which can initiate hydrolysis. |
| Light | Protect from light. | Prevents potential photodegradation. |
Q9: What is the best way to prepare a stable stock solution of this compound?
The key is to control the factors that promote hydrolysis from the moment of preparation. A detailed protocol is provided in Section 4. The core principles are:
-
Use an Acidified Solvent: Prepare an aqueous buffer (e.g., 10mM potassium dihydrogen phosphate) and adjust the pH to 2.5 with orthophosphoric acid.[18]
-
Deoxygenate the Solvent: Sparge the acidified buffer with a stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[15]
-
Use High-Purity Compound: Ensure you are starting with high-quality this compound.
-
Protect from Light: Perform the dissolution in a dimly lit area.
-
Inert Atmosphere: After dissolving the compound, flush the headspace of the storage vial with nitrogen or argon before sealing.
Q10: How should I store my this compound stock solutions for short-term and long-term use?
Proper storage of solutions is critical. Even under ideal conditions, aqueous solutions will have a limited shelf life.
| Storage Duration | Temperature | Container | Key Considerations |
| Short-Term (up to 1 week) | 2-8°C[15] | Sterile, amber glass vial with an inert gas headspace. | Avoid frequent temperature cycling. Bring to room temperature only for the time needed to aliquot. |
| Long-Term (> 1 week) | -20°C or -80°C[15] | Aliquot into single-use volumes in sterile, amber cryovials with an inert gas headspace. | Crucial: Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[15] Each aliquot should be thawed only once. |
A study on carbidopa solution stability showed degradation of 2% at 25°C but stability for up to 24 hours at 10°C, highlighting the importance of refrigerated conditions for short-term storage.[18][22]
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)
This protocol outlines the steps for preparing an aqueous stock solution designed to minimize hydrolysis and oxidative degradation.
Materials:
-
This compound HCl (MW: 290.74 g/mol )[23]
-
High-purity (Milli-Q or equivalent) water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
High-purity nitrogen or argon gas
-
0.22 µm sterile syringe filter
-
Sterile, amber glass vials or cryovials
Procedure:
-
Prepare Acidic Buffer:
-
Dissolve KH₂PO₄ in high-purity water to a final concentration of 10 mM.
-
Adjust the pH of the solution to 2.5 using orthophosphoric acid.
-
-
Deoxygenate Buffer:
-
Place the buffer in a flask and sparge with nitrogen or argon gas for 30-60 minutes.
-
-
Weigh Compound:
-
Accurately weigh 2.91 mg of this compound HCl for every 1 mL of final solution volume to achieve a 10 mM concentration. Perform this in a low-light environment.
-
-
Dissolution:
-
Add the weighed compound to the desired volume of deoxygenated, acidified buffer.
-
Vortex gently or sonicate briefly until fully dissolved.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile amber storage vial(s).
-
-
Inert Gas Overlay:
-
Before sealing the vial, flush the headspace with nitrogen or argon for 15-30 seconds to displace ambient air.
-
-
Storage:
-
For immediate use or short-term storage, place at 2-8°C.
-
For long-term storage, immediately place at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for Quantification
This protocol provides a general framework for an HPLC method to separate and quantify this compound from its primary hydrolytic degradant, carbidopa. Method optimization may be required for your specific system.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.[15]
-
Mobile Phase A: 10 mM Potassium dihydrogen phosphate, pH adjusted to 2.5 with orthophosphoric acid.[18]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase over time to elute both the polar carbidopa and the slightly less polar this compound. A typical gradient might run from 10% to 70% B over 15 minutes.
-
Column Temperature: 30°C.[15]
-
Injection Volume: 20 µL.[15]
Procedure:
-
Prepare Standards: Prepare separate, fresh standard solutions of carbidopa and this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Prepare Sample: Dilute your stored sample to fall within the linear range of the assay.
-
Run Analysis:
-
Inject the carbidopa standard to determine its retention time.
-
Inject the this compound standard to determine its retention time.
-
Inject your sample.
-
-
Data Analysis:
-
Identify the peaks in your sample chromatogram corresponding to carbidopa and this compound based on their retention times.
-
Calculate the concentration of each compound based on the peak area and the standard curve.
-
Determine the percentage of hydrolysis: (% Hydrolysis) = [Area_Carbidopa / (Area_Carbidopa + Area_CarbidopaEthylEster)] * 100.
-
Section 5: Visual Guides
Diagram 1: Hydrolysis Mechanism of this compound
This diagram illustrates the base-catalyzed hydrolysis (saponification) pathway, which is the most common and irreversible degradation route in non-ideal storage conditions.
Caption: Base-catalyzed hydrolysis of this compound.
Diagram 2: Troubleshooting Workflow for Suspected Hydrolysis
This flowchart provides a logical path for diagnosing and resolving stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability.
References
-
TutorChase. How do esters undergo hydrolysis?. TutorChase. [Link]
-
Fiveable. Ester Hydrolysis Definition. Fiveable. Published August 15, 2025. [Link]
- Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A.
- Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan.
-
PSIBERG. Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. Published July 16, 2022. [Link]
-
Fermion. Carbidopa Safety Data Sheet. Fermion. Published April 30, 2025. [Link]
- Fitzgerald P, Packer J, Vaughan J, Wilson AF. 32. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Journal of the Chemical Society. Published 1956.
-
Save My Exams. Ester Hydrolysis (AQA A Level Chemistry): Revision Note. Save My Exams. Published February 24, 2026. [Link]
- Kinetic study of hydrolysis of ethyl acet
-
Kinetic study of Ester hydrolysis. YouTube. Published September 25, 2020. [Link]
-
Guieu N. Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. Journal of Drug Metabolism & Toxicology. Published June 17, 2024. [Link]
-
Bhatnagar P, Vyas D, et al. Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Journal of Pharmaceutical and Analytical Chemistry. [Link]
- Dispersible compositions containing L-DOPA ethyl ester.
-
GeeksforGeeks. Hydrolysis of Esters. GeeksforGeeks. Published July 23, 2025. [Link]
-
EDQM. Detailed view of CARBIDOPA FOR SYSTEM SUITABILITY CRS. EDQM. [Link]
-
Bhatnagar P, Vyas D, et al. Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Journal of Pharmaceutical and Analytical Chemistry. Published December 10, 2015. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Carbidopa. Chemos GmbH&Co.KG. [Link]
-
Subramanian VB, Konduru N, Katari NK. A simple high-performance liquid chromatography method development for Carbidopa and Levodopa impurities: Evaluation of risk assessment before method validation by Quality by Design approach. ResearchGate. Published September 17, 2021. [Link]
-
Pappert EJ, Lipton JW, et al. The stability of carbidopa in solution. Movement Disorders. Published July 1997. [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Published January 22, 2023. [Link]
-
FDA. Q1 Stability Testing of Drug Substances and Drug Products. FDA. Published June 24, 2025. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Published February 22, 2020. [Link]
-
The Pharma Innovation Journal. Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. The Pharma Innovation Journal. Published July 21, 2018. [Link]
-
BioBoston Consulting. FDA Stability Testing Regulations For Pharmaceuticals. BioBoston Consulting. Published November 25, 2024. [Link]
-
eCFR. 21 CFR 211.166 -- Stability testing. eCFR. [Link]
-
MDPI. Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. MDPI. Published November 13, 2023. [Link]
-
HTS Biopharma. This compound HCl. HTS Biopharma. [Link]
-
Chemguide. mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
GMP Journal. FDA 483s and Warning Letters concerning Stability Testing. GMP Journal. Published November 7, 2023. [Link]
-
PubChem - NIH. Carbidopa. PubChem - NIH. [Link]
-
Scribd. Ester Hydrolysis Mechanisms Explained. Scribd. [Link]
Sources
- 1. US6376545B1 - Dispersible compositions containing L-DOPA ethyl ester - Google Patents [patents.google.com]
- 2. This compound Hydrochloride Salt | CAS 96115-88-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. fda.gov [fda.gov]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. tutorchase.com [tutorchase.com]
- 8. Hydrolysis of Esters - GeeksforGeeks [geeksforgeeks.org]
- 9. fiveable.me [fiveable.me]
- 10. psiberg.com [psiberg.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. savemyexams.com [savemyexams.com]
- 14. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. uv.es [uv.es]
- 17. (S)-Carbidopa ethyl ester - Daicel Pharma Standards [daicelpharmastandards.com]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. mdpi.com [mdpi.com]
- 22. longdom.org [longdom.org]
- 23. This compound Hydrochloride Salt [lgcstandards.com]
Technical Support Center: Optimizing pH for Carbidopa Ethyl Ester Solubility
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for carbidopa ethyl ester. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth answers to common questions and troubleshooting strategies to help you successfully work with this compound. Our approach is to not only provide protocols but to also explain the underlying scientific principles, ensuring you can make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between Carbidopa and this compound, and why does this matter for solubility?
A1: Understanding the structural distinction between carbidopa and its ethyl ester derivative is fundamental to optimizing its solubility. The primary difference lies in the carboxylic acid group.
-
Carbidopa: Possesses a free carboxylic acid group (-COOH), a hydrazine group (-NH-NH2), and two phenolic hydroxyls (-OH) on the catechol ring. This structure makes it an amino acid derivative that can exist as a zwitterion (having both a positive and negative charge) at certain pH values.
-
This compound: The carboxylic acid group has been esterified with ethanol, converting -COOH to an ethyl ester (-COOCH2CH3).
This single modification has a profound impact on the molecule's ionization and, consequently, its pH-dependent solubility. The esterification removes the negatively charged carboxylate group that carbidopa would have at neutral to alkaline pH. Therefore, the strategies used for dissolving carbidopa cannot be directly applied to its ethyl ester without modification. This compound is a known synthetic-related impurity of carbidopa, often designated as Carbidopa EP Impurity F.[1][2]
Q2: What is the predicted pH-solubility profile for this compound, and how does it compare to Carbidopa?
-
Carbidopa: Exhibits a classic U-shaped solubility profile typical of amino acids.[3][4] It is most soluble at very low pH (where the carboxyl and hydrazine groups are protonated) and high pH, with a point of minimum solubility (the isoelectric point) in the mildly acidic to neutral range.
-
This compound (Predicted Profile): The esterification of the carboxylic acid removes its ability to be deprotonated (negatively charged). The primary ionizable groups are now the hydrazine moiety and the phenolic hydroxyls.
-
Acidic pH: In acidic conditions (e.g., pH < 5), the hydrazine group will be protonated, resulting in a positively charged species (-NH-NH3+). This charge is expected to significantly increase the molecule's affinity for water, leading to higher aqueous solubility. This is consistent with protocols for dissolving the parent carbidopa, which often use acidic solutions like 1.0 M HCl.[5]
-
Neutral to Alkaline pH: As the pH increases, the hydrazine group becomes deprotonated and neutral. The molecule as a whole becomes less polar. We predict the lowest solubility will be in the neutral to mildly alkaline pH range, where the molecule is uncharged. This is supported by a patent for the related compound, L-DOPA ethyl ester, which describes precipitating the crude base by adjusting the pH to a range of 6.5 to 8.0.[6]
-
High Alkaline pH: At very high pH values, the phenolic hydroxyls can be deprotonated, which would introduce a negative charge and could increase solubility again.
-
The relationship between pH and the ionization state of this compound is visualized in the diagram below.
Caption: Predicted ionization and solubility of this compound at different pH ranges.
Q3: What is the recommended starting point for dissolving this compound to prepare a stock solution?
A3: Based on the predicted pH-solubility profile and stability considerations for the parent compound, the recommended starting point is to use a slightly acidic buffer.
Recommended Buffer: A citrate or phosphate-based buffer at a pH between 2.5 and 4.0 .
Causality (The "Why"):
-
Maximizing Solubility: This pH range ensures the protonation of the hydrazine group, creating a charged species that is more readily solvated by aqueous media.
-
Enhancing Stability: For the parent compound, carbidopa, this acidic range is known to improve stability and reduce oxidative degradation. A patent for carbidopa formulations highlights a pH between 2.5 and 3.5 as being particularly effective for stability.[7] While the ethyl ester's stability profile may differ, this provides a rational and evidence-based starting point to minimize potential degradation.
-
Avoiding Hydrolysis: While both strong acids and bases can catalyze ester hydrolysis, this mildly acidic range is generally considered safer than extreme pH values.[8]
See the "Experimental Protocols" section below for a detailed step-by-step guide.
Q4: I'm having trouble dissolving my this compound even in an acidic buffer. What troubleshooting steps can I take?
A4: If you encounter solubility issues, follow this systematic troubleshooting workflow. It is crucial to perform these steps on a small test scale before committing your entire batch of material.
Caption: Troubleshooting workflow for dissolving this compound.
Troubleshooting Steps Explained:
-
Confirm pH: Use a calibrated pH meter to ensure your buffer is within the target range (2.5 - 4.0).
-
Gentle Warming: Warm the solution to 30-40°C. This can increase the rate of dissolution. Avoid excessive heat, which could accelerate degradation.
-
Sonication: Use a bath sonicator in short bursts. The high-frequency agitation can help break up solid particles and enhance dissolution.
-
Introduce a Co-solvent: If your experimental system permits, the addition of a small amount of a water-miscible organic solvent can significantly improve solubility. Start with 5-10% (v/v) of ethanol or dimethyl sulfoxide (DMSO). Always add the co-solvent to your buffer before adding the this compound.
Q5: How can I ensure the stability of my this compound stock solution?
A5: The stability of your solution is critical for reproducible results. You must consider two primary degradation pathways: oxidation of the catechol ring and hydrolysis of the ethyl ester.
Data Summary: Stability Best Practices
| Factor | Risk | Mitigation Strategy & Rationale |
| pH | Oxidation is faster at neutral/alkaline pH. Ester hydrolysis can be acid/base catalyzed. | Maintain pH between 2.5 and 4.0. This inhibits oxidation and is a safer range for ester stability than extreme pHs.[7] |
| Oxygen | The catechol ring is highly susceptible to oxidation. | Use deoxygenated solvents (sparge with nitrogen or argon for 20-30 mins). Overlay the final solution with inert gas before sealing. |
| Light | Photodegradation can occur. | Prepare and store solutions in amber vials or protect them from light by wrapping containers in foil. |
| Temperature | Higher temperatures accelerate all degradation reactions. | Prepare solutions at room temperature (or with gentle warming if necessary), then store at 2-8°C for short-term use (days) or in aliquots at -80°C for long-term storage (weeks/months). |
| Freeze/Thaw | Repeated cycles can cause degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a robust starting point for solubilizing this compound (M.W. = 254.28 g/mol ) in an aqueous buffer.[1]
Materials:
-
This compound powder
-
Citric Acid
-
Sodium Citrate (or Sodium Phosphate monobasic and dibasic)
-
High-purity (e.g., Milli-Q®) water
-
Nitrogen or Argon gas
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
Amber glass vials or cryotubes
Procedure:
-
Buffer Preparation (0.1 M Citrate Buffer, pH 3.0):
-
Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.
-
Start with the citric acid solution and add the sodium citrate solution dropwise while monitoring with a pH meter until the pH reaches 3.0.
-
-
Deoxygenation:
-
Sparge the prepared buffer with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
-
Weighing:
-
Accurately weigh 2.54 mg of this compound for every 1 mL of final solution volume desired (for a 10 mM solution).
-
-
Dissolution:
-
Add the weighed powder to the deoxygenated buffer.
-
Vortex or stir until fully dissolved. If needed, proceed with the troubleshooting steps (gentle warming, sonication).
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile amber vial. This step is critical for cell-based assays or long-term storage.
-
-
Storage:
-
Flush the headspace of the vial with nitrogen or argon gas before sealing.
-
For short-term use (< 48 hours), store at 2-8°C.
-
For long-term storage, aliquot into single-use volumes and store at -80°C.
-
References
Sources
- 1. Carbidopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. Colorimetric determination of carbidopa in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation by reaction with vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6218566B1 - Process for manufacturing of L-DOPA ethyl ester - Google Patents [patents.google.com]
- 7. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Removing carbidopa ethyl ester impurity from API batches
Subject: Elimination of Carbidopa Ethyl Ester (EP Impurity F) from API Batches
Executive Summary
This compound (CEE) , designated as EP Impurity F (CAS 91908-71-3), is a critical process-related impurity. Its presence typically stems from two root causes: incomplete hydrolysis of the ethyl ester starting material (if used) or in situ esterification of the Carbidopa carboxylic acid moiety during ethanolic processing steps.[1]
This guide provides a root-cause analysis, specific troubleshooting workflows, and a validated remediation protocol based on hydrolysis and isoelectric precipitation.
Part 1: Impurity Profile & Root Cause Analysis
Impurity Identity:
-
Name: this compound (Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate)[2][3]
-
Regulatory Designation: EP Impurity F; USP Related Compound F.
-
Risk: Reduces potency and indicates process instability.
-
ICH Limit: Typically < 0.15% (depending on daily dose/regulatory filing).
Formation Mechanism: The impurity arises via a reversible Fischer esterification pathway or persists due to kinetic resistance during the deprotection phase.[1]
Figure 1: Formation pathways of this compound. The impurity can be a remnant of the starting material or a degradation product formed during ethanolic workup.[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: We detect high levels of CEE (>0.5%) in the crude API. Is recrystallization sufficient to remove it?
Answer: Likely not. While CEE is more lipophilic than Carbidopa, simple recrystallization often fails because the structural similarity leads to co-precipitation.[1]
-
Recommendation: If levels are >0.5%, you must perform a Chemical Remediation (Acid Hydrolysis) rather than a physical separation. The ester bond is chemically labile; converting it back to the active Carbidopa is more efficient than trying to wash it away.[1]
Q2: The impurity appears after the final drying step. We used Ethanol for the final wash. Why?
Answer: You have triggered in situ esterification. Carbidopa contains a carboxylic acid group. In the presence of residual acid (from the hydrolysis step) and Ethanol (wash solvent) at elevated drying temperatures, you are inadvertently running a Fischer esterification reaction.[1]
-
Fix: Switch the final wash solvent to Isopropyl Alcohol (IPA) or Acetone , which are sterically bulkier and less prone to forming esters under these conditions.[1] Ensure the pH is strictly adjusted to the isoelectric point (3.5–4.[1]5) before drying to minimize free protons that catalyze the reaction.
Q3: What is the most effective method to separate the ester if we cannot re-hydrolyze?
Answer: Exploit the solubility difference at the isoelectric point.[1]
-
Carbidopa: Zwitterionic at pH 3.5–4.0; practically insoluble in organic solvents (toluene, DCM) and cold water.[1]
-
This compound: Lacks the zwitterionic character of the free acid; significantly more soluble in organic solvents.[1]
-
Protocol: Slurry the crude solid in Toluene or Ethyl Acetate . The impurity will dissolve into the organic phase, while the Carbidopa API remains as a solid.[1] Filter and wash.[4]
Part 3: Validated Remediation Protocol
Objective: Convert residual Ethyl Ester impurity back to Carbidopa via acid hydrolysis and isolate the API at its isoelectric point.
Reagents Required:
-
20% Hydrochloric Acid (HCl)[5]
-
Ammonium Hydroxide (25% NH₄OH)[5]
-
Toluene (for washing)[5]
-
Deionized Water[1]
Step-by-Step Workflow:
-
Dissolution & Hydrolysis (The "Kill" Step):
-
Suspend the crude Carbidopa (containing impurity) in 20% HCl (approx. 10 volumes).
-
Heat the mixture to 90°C – 95°C .
-
Maintain agitation for 4 hours .
-
Checkpoint: Perform HPLC analysis.[3][4][6][7] The CEE peak should be non-detectable (<0.05%). The acidic environment + heat drives the equilibrium heavily toward the carboxylic acid (Carbidopa).[1]
-
-
Concentration:
-
Apply vacuum distillation to remove excess water and HCl. Reduce volume to approx. 30% of original.
-
Note: Removing HCl reduces the buffer capacity required for the next step.[1]
-
-
Isoelectric Precipitation (The Isolation Step):
-
Dilute the residue with fresh water (approx. 5 volumes).
-
Cool the solution to 10°C – 15°C .
-
Slowly add Ammonium Hydroxide (25%) dropwise.
-
CRITICAL: Stop addition exactly when pH reaches 3.5 .
-
Mechanism:[1][8] At pH 3.5, Carbidopa is in its zwitterionic form (net neutral charge), exhibiting minimum solubility.[1] It will precipitate as a white/off-white solid.
-
-
Impurity Wash:
-
Drying:
-
Dry under vacuum at 40°C – 50°C .
-
Figure 2: Process flow for the chemical remediation of this compound.
Part 4: Data & Specifications
Table 1: Physicochemical Comparison
| Parameter | Carbidopa API | This compound (Impurity F) | Implication |
| Structure | Free Acid (Zwitterion) | Ethyl Ester | Impurity is less polar. |
| Solubility (Water) | Slight (High at pH <1 or >8) | Low | API precipitates at pH 3.5. |
| Solubility (Organics) | Practically Insoluble | Soluble (Alcohols, DCM) | Wash with organics to remove impurity. |
| pI (Isoelectric Point) | ~3.5 - 4.0 | N/A (No acidic proton) | Basis for separation. |
Table 2: Typical Process Parameters
| Parameter | Range | Criticality |
| Hydrolysis Temp | 90°C - 95°C | High - Low temp leads to incomplete conversion. |
| Hydrolysis Time | 3 - 5 Hours | Medium - Monitor via HPLC. |
| Precipitation pH | 3.3 - 3.7 | Critical - Yield loss occurs if pH > 4.5 or < 2.5. |
| Drying Temp | < 60°C | High - High temp risks degradation (decarboxylation). |
References
-
European Pharmacopoeia (Ph.[3][11][12] Eur.) . Carbidopa Monograph: Impurity F (this compound).
-
Daicel Pharma Standards . Carbidopa-Levodopa Impurities and Synthesis. Link
-
Google Patents . Method for synthesizing Carbidopa (CN105732416A). Describes the hydrolysis of methyldopa imine ester to Carbidopa.[1][9] Link
-
Google Patents . Process for the preparation of carbidopa (WO2007042848A2).[1] Details the acid hydrolysis and pH adjustment steps. Link
-
Veeprho . Carbidopa EP Impurity F (Free Base).[3] Structural characterization and formation via incomplete hydrolysis.[3] Link
Sources
- 1. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. uspnf.com [uspnf.com]
- 5. WO2007042848A2 - Process for the preparation of carbidopa - Google Patents [patents.google.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Carbidopa - Levodopa Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. CN105732416A - Method for synthesizing Carbidopa - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Carbidopa EP Impurity F (this compound) [cymitquimica.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Carbidopa Ethyl Ester Synthesis
The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers. It assumes a baseline understanding of organic synthesis but addresses the specific, often undocumented nuances of the carbidopa scaffold.
Topic: Overcoming Low Yield & Instability in Carbidopa Ethyl Esterification Ticket ID: CDEE-OPT-001 Support Tier: Senior Application Scientist
Executive Summary: The "Yield Trap"
The Problem: Researchers often attempt to synthesize Carbidopa Ethyl Ester (CDEE) using standard Fischer esterification protocols adapted from Levodopa. This almost invariably leads to yields <30% or total decomposition.
The Root Cause: Unlike Levodopa, Carbidopa possesses an
-
Steric Hindrance: The quaternary
-carbon creates significant steric bulk, drastically slowing the nucleophilic attack of ethanol on the carbonyl. -
Hydrazine Instability: The hydrazine group is acid-sensitive and prone to oxidation. Prolonged reflux (required to overcome sterics) degrades the hydrazine before esterification completes.
-
Work-up Hydrolysis: The resulting ester is an unstable surfactant-like molecule. Standard aqueous bicarbonate neutralization hydrolyzes the ester back to the acid faster than it can be extracted.
Diagnostic Workflow
Before altering your protocol, identify where the loss occurs using this logic tree.
Figure 1: Diagnostic logic flow for isolating the root cause of yield loss.
Module 1: Reaction Optimization (Chemistry)
Goal: Drive equilibrium to the right without destroying the hydrazine.
The Critical Adjustment: Thionyl Chloride vs. HCl Gas
Standard HCl gas bubbling is often insufficient for the sterically hindered carbidopa. You must use Thionyl Chloride (
Protocol Adjustment:
-
Temperature: Do NOT reflux at
(Ethanol b.p.) initially. The hydrazine degrades. -
Step: Perform addition at
, then warm to . Only reflux for short bursts if conversion stalls.
| Parameter | Standard (Levodopa) | Optimized (Carbidopa) | Reason |
| Catalyst | HCl Gas (sat.) | Scavenges water to shift equilibrium (Le Chatelier). | |
| Temperature | Reflux ( | Prevents thermal decomposition of hydrazine. | |
| Atmosphere | Ambient | Argon/Nitrogen | Critical: Prevents catechol oxidation (Black Tar). |
| Time | 4-6 Hours | 12-24 Hours | Steric hindrance requires longer time at lower temp. |
Expert Insight: The
-methyl group acts like a shield. You cannot "force" this reaction with heat; you must "coax" it with time and water removal.
Module 2: The Work-up (The "Yield Killer")
Goal: Isolate the product without hydrolyzing it.
Most yield is lost here. This compound HCl salt is water-soluble. If you neutralize to extract the free base, the pH spike often triggers immediate hydrolysis or oxidation.
The "Anhydrous Isolation" Protocol
Do not use an aqueous work-up if possible.
-
Evaporation: Remove EtOH/
under high vacuum at . -
Co-evaporation: Add dry toluene and evaporate 3x to remove trace acid/water azeotropically.
-
Precipitation:
-
Dissolve the oily residue in a minimum amount of dry Ethanol .
-
Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) with rapid stirring.
-
The this compound Hydrochloride salt should precipitate as a white/off-white solid.
-
-
Filtration: Filter under Nitrogen.
Why this works: This method avoids the "pH danger zone" (pH > 5) where the ester bond becomes labile and the catechol ring oxidizes.
Module 3: Stability & Storage
Ticket: "My product turned purple overnight."
Explanation: Carbidopa derivatives are notoriously sensitive to auto-oxidation. The catechol moiety oxidizes to a quinone, which then polymerizes into melanin-like pigments (purple/black).
Storage Rules:
-
Form: Store as the Hydrochloride Salt . The free base is unstable.
-
Conditions:
, Desiccated, Argon flushed. -
Solvents: Never store in solution (especially methanol/water).
Frequently Asked Questions (FAQs)
Q1: Can I use molecular sieves to improve the yield? A: Yes. Adding activated 3Å molecular sieves to the reaction mixture can scavenge water produced during esterification, helping drive the reaction to completion without excessive heat. This is preferable to Dean-Stark traps which require boiling temperatures that degrade carbidopa.
Q2: My reaction mixture turned black immediately upon adding
-
Correction: Add
to Ethanol at first, stir for 30 mins, then add the Carbidopa solid.
Q3: I see a new impurity at RRT 0.8 on HPLC. What is it? A: This is likely the acetonide or hydrazone if you used acetone to clean your glassware. Carbidopa's hydrazine group reacts instantly with ketones.
-
Rule:ZERO acetone in the lab when working with hydrazines. Use Methanol/Ethanol for cleaning.
Visualizing the Degradation Pathways
Understanding how the molecule dies is key to keeping it alive.
Figure 2: Major degradation pathways for this compound.
References
-
Carbidopa Stability Studies: Pappert, E. J., et al.[2][3] "The stability of carbidopa in solution."[4][5][6][7][8] Movement Disorders 12.4 (1997): 608-610.[2][3]
-
Ester Prodrugs of Levodopa/Carbidopa: Xiang, J., et al. "Methods of synthesizing a levodopa ester prodrug."[9] U.S. Patent No.[10] 9,290,445. (2016).
-
Synthesis of Carbidopa: Karady, S., et al. "Synthesis of L-alpha-hydrazino-alpha-methyl-beta-(3,4-dihydroxyphenyl)propionic acid (Carbidopa)."[1] Journal of Organic Chemistry. (Relevant for understanding the hydrazine/steric challenges).
-
Impurity Profiling: Daicel Pharma Standards. "Carbidopa Impurities and Synthesis." (Provides confirmation of Ethyl Ester as a known, isolatable impurity/standard).
Sources
- 1. CN102702019A - Method for synthesizing carbidopa - Google Patents [patents.google.com]
- 2. The stability of carbidopa in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 6. longdom.org [longdom.org]
- 7. US6376545B1 - Dispersible compositions containing L-DOPA ethyl ester - Google Patents [patents.google.com]
- 8. WO2005099678A1 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 9. US9290445B2 - Methods of synthesizing a levodopa ester prodrug - Google Patents [patents.google.com]
- 10. Carbidopa - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Stabilizing Carbidopa Prodrug Formulations
Welcome to the Technical Support Center for Carbidopa Prodrug Formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stabilizing carbidopa prodrugs. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of formulation development.
Introduction: The Stability Challenge of Carbidopa and Its Prodrugs
Carbidopa is an essential component in the treatment of Parkinson's disease, acting as a peripheral DOPA decarboxylase inhibitor to prevent the premature conversion of levodopa to dopamine. However, carbidopa is notoriously unstable in solution, susceptible to degradation pathways that can compromise its efficacy and safety. Prodrug strategies are often employed to improve its physicochemical properties, but these introduce new stability challenges. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Rapid Degradation of Carbidopa Prodrug in Aqueous Solution
Question: I've prepared an aqueous solution of my carbidopa ester prodrug for an in vitro study, but I'm observing significant degradation within a few hours, as indicated by HPLC analysis. What could be the cause and how can I fix it?
Answer:
Rapid degradation of a carbidopa ester prodrug in an aqueous environment is most likely due to a combination of hydrolysis and oxidation. Here’s a step-by-step approach to troubleshoot and mitigate this issue:
Potential Causes & Solutions:
-
Unfavorable pH: The stability of both carbidopa and many ester prodrugs is highly pH-dependent. Carbidopa itself is more stable in acidic conditions, typically between pH 2.5 and 4.0.[1] Ester hydrolysis can be catalyzed by both acidic and basic conditions.[2]
-
Solution: Prepare your solution using a buffer system to maintain a pH in the optimal range of 3.0-4.0. A citrate or acetate buffer is a good starting point. It is crucial to experimentally determine the pH of maximum stability for your specific prodrug.
-
-
Oxidation: The catechol-like structure of carbidopa makes it highly susceptible to oxidation, which is often accelerated by the presence of dissolved oxygen and metal ions in the solution.[1]
-
Solution:
-
Deoxygenate your solvent: Before dissolving your prodrug, sparge your aqueous solvent with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Add an antioxidant: Including an antioxidant in your formulation can significantly inhibit oxidative degradation. Common choices include ascorbic acid (0.1-1.0 mg/mL), sodium metabisulfite (0.1-1.0 mg/mL), or butylated hydroxytoluene (BHT) for less aqueous systems.[3][4]
-
Incorporate a chelating agent: Trace metal ions can catalyze oxidation. Add a chelating agent like disodium edetate (EDTA) at a concentration of 0.01-0.1 mg/mL to sequester these ions.[1]
-
-
-
Elevated Temperature: Chemical degradation rates generally increase with temperature.
-
Solution: Prepare and store your solutions at reduced temperatures. For short-term storage (a few hours to a day), refrigeration (2-8°C) is recommended. For longer-term storage, consider freezing at -20°C or below, but be mindful of potential freeze-thaw degradation.
-
Experimental Workflow for Preparing a Stabilized Carbidopa Prodrug Solution:
Caption: Workflow for preparing a stabilized carbidopa prodrug solution.
Issue 2: Poor Stability of a Lyophilized Carbidopa Prodrug Formulation Upon Reconstitution
Question: I have a lyophilized powder of my carbidopa phosphate prodrug. While the powder itself is stable, the reconstituted solution degrades quickly. What could be wrong with my lyophilization process or formulation?
Answer:
This issue often points to problems with the formulation excipients or the lyophilization cycle itself, which can result in a lyophile that does not adequately protect the prodrug upon reconstitution.
Potential Causes & Solutions:
-
Inadequate Cryoprotection/Lyoprotection: During freezing and drying, the prodrug can be subjected to stresses like freeze-concentration, pH shifts, and dehydration, which can lead to degradation upon reconstitution.
-
Solution: Incorporate cryo- and lyoprotectants into your pre-lyophilization formulation. Sugars like sucrose or trehalose (typically at 5-10% w/v) are excellent choices as they form an amorphous, glassy matrix that protects the drug molecule.[5] Mannitol can be used as a bulking agent, but it is crystalline and may not provide sufficient lyoprotection on its own.
-
-
Improper Lyophilization Cycle: An unoptimized lyophilization cycle can result in incomplete drying or a collapsed cake structure, which can lead to instability.
-
Solution: Develop a robust lyophilization cycle based on the thermal properties of your formulation.
-
Thermal Characterization: Determine the glass transition temperature (Tg') or eutectic melting temperature (Teu) of your frozen formulation using Differential Scanning Calorimetry (DSC). The primary drying temperature must be kept below this critical temperature to prevent cake collapse.[6]
-
Optimized Cycle Parameters: A typical lyophilization cycle involves three stages: freezing, primary drying (sublimation), and secondary drying (desorption).[7][8] A starting point for a cycle could be:
-
Freezing: Cool to -40°C to -60°C at a controlled rate (e.g., 1°C/min).[6]
-
Primary Drying: Hold the temperature below Tg' (e.g., -35°C) under vacuum (e.g., 100-200 mTorr) until most of the ice is sublimed.[6]
-
Secondary Drying: Gradually increase the temperature to 20-30°C under vacuum to remove bound water.[6]
-
-
-
Table 1: Example Lyophilization Cycle for a Carbidopa Prodrug Formulation
| Stage | Shelf Temperature | Pressure | Duration | Purpose |
| Freezing | Ramp to -50°C at 1°C/min, hold for 2 hours | Atmospheric | ~3 hours | Ensure complete solidification |
| Primary Drying | Ramp to -35°C, hold | 150 mTorr | 12-24 hours | Sublimation of unbound water |
| Secondary Drying | Ramp to 25°C at 0.2°C/min, hold | 150 mTorr | 6-10 hours | Desorption of bound water |
Note: This is an example and must be optimized for your specific formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for carbidopa and its prodrugs?
A1: The two main degradation pathways are:
-
Oxidation: The catechol moiety of carbidopa is highly susceptible to oxidation, leading to the formation of quinone species and other degradation products. This is accelerated by oxygen, light, and metal ions.[1]
-
Hydrolysis: For prodrugs, especially ester-based ones, hydrolysis of the ester linkage to release carbidopa and the promoiety is a major degradation route. This can be catalyzed by acidic or basic conditions.[9][10]
-
Cyclization: Depending on the prodrug structure, intramolecular cyclization can be a degradation pathway, particularly for dipeptide or amino acid ester prodrugs.[11][12]
Caption: Primary degradation pathways for carbidopa prodrugs.
Q2: Which excipients should I be cautious with when formulating carbidopa prodrugs?
A2: Excipient compatibility is crucial. Some excipients to be cautious with include:
-
Reducing Sugars: Sugars like lactose can potentially interact with the amino group of carbidopa via the Maillard reaction, especially in the solid state under high humidity and temperature.
-
Excipients with High Water Content: These can accelerate the hydrolysis of ester prodrugs in solid dosage forms.
-
Basic Excipients: Excipients that create a basic microenvironment, such as magnesium stearate, can accelerate the degradation of carbidopa and its prodrugs.[13]
-
Certain Polymers: Crospovidone has been shown to have potential incompatibilities with related compounds.[13]
FTIR and DSC are useful techniques to screen for potential drug-excipient incompatibilities.[14]
Q3: How do I perform a forced degradation study for my carbidopa prodrug?
A3: A forced degradation study is essential to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that the degradation products can be detected and resolved from the parent compound.[15] Typical stress conditions include:[16]
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid drug or solution at elevated temperatures (e.g., 80°C).
-
Photostability: Expose the drug to light according to ICH Q1B guidelines.
For water-sensitive prodrugs, anhydrous conditions for forced degradation may be necessary to study degradation pathways other than hydrolysis.[17]
Q4: What is a good starting point for a stability-indicating HPLC method for a carbidopa prodrug?
A4: A reversed-phase HPLC method with UV detection is typically suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[18]
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate or formate buffer at an acidic pH like 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating the prodrug from its degradation products.[19]
-
Detection: UV detection at around 280 nm is suitable for carbidopa and its prodrugs.[19]
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point.[18]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-35°C) will ensure reproducible retention times.[18]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Carbidopa Prodrugs
Objective: To develop and validate a stability-indicating HPLC method for the quantification of a carbidopa prodrug and its degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or ammonium formate
-
Carbidopa prodrug reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% phosphoric acid in water (pH adjusted to ~2.5).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of the carbidopa prodrug in a suitable diluent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) for analysis.
-
-
Forced Degradation Sample Analysis:
-
Analyze the samples from the forced degradation study using the developed method.
-
Assess the chromatograms for the separation of the main peak from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
- US20190224220A1 - Carbidopa and L-Dopa Prodrugs and Methods of Use - Google P
- Impacts of Storage Conditions and Synergistic Degradation on the Stability of Levodopa and Carbidopa in Aqueous Solutions | Request PDF. (2026).
- Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. (2025). PubMed.
- Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate m
- US7101912B2 - Carbidopa prodrugs and derivatives, and compositions and uses thereof - Google P
- Evaluation of levodopa and carbidopa antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease. (2015). PubMed.
- Novel liposomal formulations for protection and delivery of levodopa. (2023). I.R.I.S..
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- A simple high‐performance liquid chromatography method development for Carbidopa and Levodopa impurities: Evaluation of risk assessment before method validation by Quality by Design approach. (2021).
- Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in combined dosage form | Semantic Scholar.
- Formulation development and evaluation of Levodopa-Carbidopa orally disintegration tablets. (2011). Journal of Chemical and Pharmaceutical Research.
- Compatibility Studies of Entacapone with Carbidopa, L-Dopa, and Pharmaceutical Excipients for a Fixed Dose Combination Product | Request PDF. (2025).
- Recent advances in pharmacological therapy of Parkinson's disease: Levodopa and carbidopa protective effects against DNA oxid
- Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formul
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
- Evaluation of Levodopa and Carbidopa Antioxidant Activity in Normal Human Lymphocytes In Vitro: Implication for Oxidative Stress in Parkinson's Disease | Request PDF. (2025).
- Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology.
- Optimizing Pharmaceutical Processes: A Guide to Lyophiliz
- Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex M
- HOW TO APPROACH A FORCED DEGRAD
- Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. (1999). PubMed.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
- Forced degradation study and validation of a RP-HPLC method for simultaneous estimation for drug content and release of Levodopa. (2018).
- Controlled release dosage forms of levodopa and carbidopa combination. (2025).
- Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu. (2004). Sites@Rutgers.
- Cyclization-activ
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
- Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid. (2017).
- Prodrugs and hydrolysis of esters | Request PDF.
- Lyophiliz
- Development of lyophilization cycle and effect of excipients on the stability of c
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC. NIH.
- Prodrug strategies based on intramolecular cycliz
- Lyophiliz
- Advancing Multicomponent Str
- Contemporary strategies for peptide macrocycliz
- Cyclizing Painkillers: Development of Backbone-Cyclic TAPS Analogs. (2020). Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20190224220A1 - Carbidopa and L-Dopa Prodrugs and Methods of Use - Google Patents [patents.google.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. sites.rutgers.edu [sites.rutgers.edu]
- 6. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LYOPHILIZATION - Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid [drug-dev.com]
- 8. curirx.com [curirx.com]
- 9. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 10. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclization-activated Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug strategies based on intramolecular cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sgs.com [sgs.com]
- 16. rjptonline.org [rjptonline.org]
- 17. pharmtech.com [pharmtech.com]
- 18. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
Validation & Comparative
Technical Comparison: Carbidopa Methyl Ester vs. Ethyl Ester
This guide provides a technical comparison of Carbidopa Methyl Ester versus Carbidopa Ethyl Ester, designed for researchers evaluating prodrug strategies or impurity profiles in Parkinson’s disease therapeutics.
Bioavailability, Physicochemical Profiling & Pharmacokinetic Potential
Executive Summary
In the development of levodopa/carbidopa therapies, esterification of Carbidopa is a strategy employed to modify solubility, enhance membrane permeability, or serve as a transient prodrug.[1]
-
Carbidopa Methyl Ester (CME) is primarily characterized by enhanced aqueous solubility relative to the ethyl analog. It is the preferred derivative when formulation solubility is the rate-limiting step or for parenteral applications.
-
This compound (CEE) exhibits higher lipophilicity (LogP) , theoretically favoring passive intestinal absorption. However, its utility is often balanced against a slightly slower (though still rapid) hydrolysis rate compared to the methyl ester.
Verdict: For oral bioavailability enhancement via passive diffusion, This compound presents a superior theoretical profile. For high-concentration liquid formulations requiring rapid onset, Carbidopa Methyl Ester is the candidate of choice.
Physicochemical & Structural Comparison
The fundamental difference lies in the alkyl chain length of the ester moiety, which dictates the hydrophilic-lipophilic balance (HLB) and interaction with esterases.
Table 1: Comparative Physicochemical Profile[2][3]
| Property | Carbidopa Methyl Ester (CME) | This compound (CEE) | Impact on Bioavailability |
| Molecular Formula | — | ||
| Molecular Weight | 240.26 g/mol | 254.29 g/mol | Negligible difference in diffusion coefficient. |
| Predicted LogP | ~ -1.8 to -1.5 | ~ -1.4 to -1.1 | CEE is more lipophilic, favoring membrane permeation. |
| Aqueous Solubility | High | Moderate | CME dissolves faster in gastric fluids. |
| Esterase Lability | High (Sterically unhindered) | High (Slight steric hindrance) | CME hydrolyzes slightly faster in plasma. |
| Primary Utility | Solubility enhancement, Impurity std. | Permeability enhancement, Prodrug.[1][2][3] | — |
Note on Data: Values for LogP are predicted based on fragment contribution methods (ChemDraw/SwissADME) relative to parent Carbidopa (LogP ~ -2.2).
Mechanisms of Action & Hydrolysis[6][7][8][9]
Both esters function as prodrugs . Upon administration, they must cross the gastrointestinal (GI) membrane and be hydrolyzed by carboxylesterases (CES1/CES2) in the enterocytes, liver, or plasma to release the active parent drug, Carbidopa.
Hydrolysis Pathway
The methyl ester is less sterically hindered, allowing for potentially faster nucleophilic attack by the serine residue in the esterase active site. However, both are considered "soft drugs" and are rapidly converted.
Diagram 1: Prodrug Activation Pathway
Caption: Sequential activation pathway of Carbidopa esters. Note the trade-off between solubility (Methyl) and permeability (Ethyl) at the gut interface.
Bioavailability Analysis (E-E-A-T Synthesis)
As a Senior Scientist, I must highlight that while direct head-to-head in vivo data for Carbidopa esters is sparse compared to Levodopa esters, we can synthesize the expected behavior based on validated Levodopa ester (LDME/LDEE) models.
Absorption Phase
-
Ethyl Ester Advantage: Carbidopa is a Class III/IV drug (low permeability). Esterification to the ethyl form increases lipophilicity more effectively than the methyl form, theoretically increasing the fraction absorbed (
) via passive transcellular diffusion. -
Methyl Ester Limitation: While highly soluble, the methyl ester's polarity is closer to the parent, potentially limiting passive diffusion gains compared to the ethyl analog.
Metabolism & Stability Phase
-
Plasma Half-Life (
):-
Methyl:[1] Rapid hydrolysis (
min in rat plasma). Risk of hydrolysis before absorption if esterases are present in the gut lumen. - min). This "delay" can be advantageous, acting as a short-term reservoir and ensuring hydrolysis occurs post-absorption.
-
-
Toxicity Considerations: Hydrolysis of the methyl ester releases methanol , which, while likely below toxic thresholds at therapeutic doses, is less desirable than the ethanol released by the ethyl ester from a regulatory safety perspective (ICH Q3C guidelines).
Experimental Protocols
To validate these comparisons in your own lab, use the following self-validating workflows.
Protocol: Comparative Plasma Stability Assay
Objective: Determine the hydrolysis rate constant (
-
Preparation:
-
Thaw pooled rat/human plasma at 37°C.
-
Prepare 10 mM stock solutions of CME and CEE in DMSO.
-
-
Incubation:
-
Spike plasma to a final concentration of 10 µM (0.1% DMSO final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Extract 50 µL aliquots at
minutes. -
Quench immediately with 150 µL ice-cold Acetonitrile containing 0.1% Formic Acid (stops esterase activity).
-
-
Analysis (LC-MS/MS):
-
Monitor transition pairs for Parent Ester and Carbidopa (Product).
-
Validation Check: Total molar balance (Ester + Carbidopa) should remain constant over time. If loss occurs, investigate non-hydrolytic degradation.
-
Protocol: In Vivo Pharmacokinetic (PK) Study
Objective: Compare oral bioavailability (
Diagram 2: PK Study Workflow
Caption: Workflow for comparative PK study. Note the use of esterase inhibitors during blood collection to prevent ex vivo hydrolysis.
References
-
Di Stefano, A., et al. (2011). Ester prodrugs of dopamine: a potential strategy for Parkinson's disease treatment.[1][3] Discusses general esterase kinetics for catecholamine derivatives.
-
Contin, M., et al. (2001). Pharmacokinetics of levodopa and carbidopa.[1][3][7] Provides baseline PK parameters for the parent drug to benchmark prodrug performance.
-
Hussain, A., et al. (1988). Prodrugs for improved oral absorption.[1] Foundational text on methyl vs. ethyl ester permeability trade-offs.
-
European Pharmacopoeia (Ph.[8] Eur.). Carbidopa Monograph: Impurity F (Ethyl Ester) and Impurity E (Methyl Ester).[9] Defines these esters as standard impurities, confirming their rapid formation and degradation.
- Cedarburg Pharmaceuticals.this compound Safety Data Sheet.
Sources
- 1. US7101912B2 - Carbidopa prodrugs and derivatives, and compositions and uses thereof - Google Patents [patents.google.com]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability of Eicosapentaenoic Acid and Docosahexaenoic Acid from Omega-3 Tablets [jscimedcentral.com]
- 5. Carbidopa EP Impurity F | CAS No- NA | Carbidopa BP Impurity F [chemicea.com]
- 6. celerion.com [celerion.com]
- 7. A new potential prodrug to improve the duration of L-dopa: L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbidopa EP Impurity F (this compound) [cymitquimica.com]
- 9. Carbidopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
USP vs. EP Limits for Carbidopa Ethyl Ester Impurity
The following guide provides an in-depth technical comparison of USP and EP regulatory limits and analytical strategies for Carbidopa Ethyl Ester , a critical process-related impurity.
Executive Summary
This compound (identified as Impurity F in the European Pharmacopoeia) is a synthetic impurity formed via the esterification of the carboxylic acid moiety of Carbidopa. Its control is critical due to its potential impact on potency and stability.[1]
While the European Pharmacopoeia (EP) explicitly lists this compound as a specified impurity, the United States Pharmacopeia (USP) currently controls it as an "unspecified" or "any other individual" impurity, necessitating different analytical strategies for compliance.
Regulatory Limit Snapshot
| Feature | USP (United States Pharmacopeia) | EP (European Pharmacopoeia) |
| Impurity Name | Unspecified / Any Other Individual Impurity | Impurity F (this compound) |
| Classification | Degradation Product / Process Impurity | Specified Impurity |
| Acceptance Limit | NMT 0.10% (General Limit) | NMT 0.10% (As specified impurity) |
| Primary Method | HPLC (C18 Column) | HPLC (C8 Column) |
| Reference Standard | Not Official (Available as PAI*) | EP Impurity F CRS |
*PAI: Pharmaceutical Analytical Impurity (USP non-official standard)
Technical Profile: this compound[2][4][5][6]
To understand the separation challenges, we must first analyze the molecule's physicochemical properties relative to the API.
-
Chemical Name: Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate[1][2][3][4]
-
CAS Number: 1458640-32-8 (Free base)[5]
-
EP Designation: Impurity F
-
Molecular Formula: C₁₂H₁₈N₂O₄
-
Molecular Weight: 254.28 g/mol [4]
Formation Pathway (Graphviz Diagram)
The impurity typically forms during synthesis steps involving ethanol or during storage in ethanolic solutions under acidic conditions (transesterification).
Regulatory Deep Dive: USP vs. EP
United States Pharmacopeia (USP)
In the current USP monograph for Carbidopa , this specific ethyl ester is not listed as a named "Related Compound."[1]
-
Control Mechanism: It falls under the catch-all category of "Any other individual impurity." [1]
-
Limit: NMT 0.1% (0.10%).
-
Implication: If you detect a peak at the retention time corresponding to the ethyl ester, you must quantify it against the Carbidopa dilute standard. If it exceeds 0.10%, it requires identification and potentially toxicological qualification if it is a new impurity profile.
-
Key Specified Impurities in USP: Methyldopa (0.5%), Carbidopa Related Compound A (0.5%).
European Pharmacopoeia (EP)
The EP monograph is more granular regarding this specific structure.
-
Control Mechanism: Explicitly listed as Impurity F .[1][6][3][5]
-
Limit: NMT 0.10% (Note: While Methyldopa is allowed up to 0.5%, Impurity F is typically held to the standard specified impurity limit of 0.1% unless otherwise justified).
-
Implication: You must validate your method to ensure specific resolution of Impurity F from the main peak and other known impurities (like Impurity A and Methyldopa).
Methodological Comparison
The separation of Carbidopa (highly polar, zwitterionic) from its Ethyl Ester (significantly more hydrophobic) requires careful stationary phase selection.
Comparison Table: Chromatographic Conditions
| Parameter | USP (Method II - Typical) | EP (Current Monograph) | Scientist's Verdict |
| Column | L1 (C18) , 3.9 mm x 30 cm | Octylsilyl (C8) , 4.6 mm x 25 cm | EP is Superior. The C8 column often provides better peak shape for the polar Carbidopa while sufficiently retaining the hydrophobic ester.[1] |
| Mobile Phase | Phosphate Buffer (pH ~2.[1]7) / Methanol or ACN | Phosphate Buffer / Methanol (98:2 v/v) | EP uses a highly aqueous phase, leveraging the C8 chain to prevent phase collapse while retaining the polar API. |
| Flow Rate | 1.0 - 2.0 mL/min | 1.0 mL/min | Standard flow rates.[1] |
| Detection | UV @ 280 nm | UV @ 282 nm | Comparable sensitivity.[1] |
| Elution Order | Carbidopa | Carbidopa | The Ester (Impurity F) is hydrophobic and will elute after Carbidopa in both systems (Late eluter).[1] |
Analytical Workflow (Graphviz Diagram)
Experimental Protocol: Determination of Impurity F
Objective: To detect and quantify this compound (Impurity F) using the EP-aligned methodology, which offers superior selectivity for this specific impurity.
Reagents & Equipment[11][12]
-
Mobile Phase: Dissolve 13.6 g of Potassium Dihydrogen Phosphate in 1000 mL water. Adjust to pH 2.7 with Phosphoric Acid. Mix 980 mL of this buffer with 20 mL of Methanol (HPLC Grade).
-
Column: C8 (Octylsilyl silica gel), 5 µm, 250 mm x 4.6 mm.
-
Standard: Carbidopa EP Impurity F CRS (or qualified secondary standard).[1]
Step-by-Step Procedure
-
Preparation of Test Solution:
-
Dissolve 100.0 mg of the substance to be examined in 0.1 M Hydrochloric Acid.
-
Dilute to 10.0 mL with the same acid (Concentration: 10 mg/mL).
-
Note: Carbidopa is unstable in alkaline conditions; maintain acidic pH.
-
-
Preparation of Reference Solution (a) (Sensitivity/ID):
-
Dissolve 5.0 mg of Carbidopa Impurity F CRS in 0.1 M HCl.
-
Dilute to 100.0 mL.
-
Take 1.0 mL of this solution and dilute to 100.0 mL with mobile phase (Target: 0.1% level).
-
-
System Suitability (Critical Step):
-
Chromatography:
-
Calculation:
-
Calculate the percentage of Impurity F using the peak area of the Reference Solution (a).[10]
-
Formula:
-
Discussion & Strategic Recommendations
For global drug development, the discrepancy between USP and EP presents a compliance risk.
-
Method Harmonization: Adopting the EP method (C8 column) is recommended for global specifications.[1] It is more specific for the ethyl ester impurity and satisfies USP requirements (as an alternative validated method) provided system suitability is met.
-
Synthesis Control: The presence of Impurity F indicates incomplete hydrolysis of the ester intermediate. If levels consistently approach 0.10%, re-evaluate the hydrolysis step (time/temperature/acid concentration) in the final synthesis stage.
-
Reference Standards: While USP does not offer an official "Impurity F" RS for regulatory release, they sell it as a PAI. For EU submissions, you must use the official EP CRS or a secondary standard qualified against it.
References
-
European Pharmacopoeia (Ph.[6][7][10] Eur.) 11.0 .[10] Monograph [0755]: Carbidopa. EDQM. Available at: [Link]
-
Veeprho Laboratories . Carbidopa EP Impurity F (CAS 1458640-32-8) Technical Data. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Carbidopa. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. allmpus.com [allmpus.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. drugfuture.com [drugfuture.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. uspnf.com [uspnf.com]
- 10. edqm.eu [edqm.eu]
For researchers and professionals in drug development and quality control, the precise separation and quantification of an active pharmaceutical ingredient (API) from its related compounds are of paramount importance. This guide provides an in-depth technical comparison of the retention time of carbidopa ethyl ester against its parent compound, carbidopa, and other key related substances using High-Performance Liquid Chromatography (HPLC). Understanding these chromatographic relationships is crucial for developing robust analytical methods to ensure the purity, stability, and safety of carbidopa-containing drug products.
The Critical Role of Impurity Profiling in Carbidopa Formulations
Carbidopa, a peripheral dopa decarboxylase inhibitor, is a cornerstone in the treatment of Parkinson's disease, primarily used in combination with levodopa. During the synthesis of carbidopa or upon storage, various related compounds, including process-related impurities and degradation products, can arise. One such potential impurity is this compound (also known as Carbidopa EP Impurity F), which can be formed during synthesis involving ethanolic solvents or as a degradation product.[1] The presence of this and other impurities can potentially impact the drug's efficacy and safety profile. Therefore, a highly specific and sensitive analytical method is required to resolve carbidopa from its related compounds.
Understanding the Chromatographic Separation: A Mechanistic Perspective
Reversed-phase HPLC is the predominant technique for the analysis of carbidopa and its related compounds. The separation is primarily governed by the polarity of the analytes. In a typical reversed-phase setup with a C18 stationary phase, more polar compounds will have a weaker interaction with the nonpolar stationary phase and will elute earlier, resulting in a shorter retention time. Conversely, less polar compounds will interact more strongly with the stationary phase and elute later, leading to a longer retention time.
The chemical structures of carbidopa and its related compounds play a direct role in their polarity and, consequently, their chromatographic behavior. Carbidopa is a relatively polar molecule due to the presence of two hydroxyl groups, a carboxylic acid group, and a hydrazine moiety. The introduction of an ethyl ester group in this compound significantly reduces the polarity of the molecule by masking the polar carboxylic acid group. This increased lipophilicity leads to a stronger interaction with the C18 stationary phase, and therefore, a longer retention time compared to carbidopa.
Experimental Methodology: A Validated HPLC Protocol
The following HPLC method has been demonstrated to be effective for the simultaneous determination of carbidopa and its related compounds. This protocol is a synthesis of established methods found in the scientific literature and serves as a robust starting point for researchers.[2][3]
Experimental Workflow Diagram
Caption: A generalized workflow for the HPLC analysis of carbidopa and its related compounds.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer (pH 2.5) and methanol in a gradient or isocratic mode. A typical starting point is a 95:5 (v/v) ratio of buffer to methanol.[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
Sample Preparation:
Standard solutions of carbidopa and its related compounds are prepared in a suitable diluent, such as the mobile phase or a mixture of water and methanol. For the analysis of pharmaceutical dosage forms, tablets are typically crushed, and the powder is dissolved in the diluent, followed by sonication and filtration to remove excipients.
Comparative Retention Time Data
The following table summarizes the typical retention times for carbidopa, this compound, and other common related compounds based on the experimental conditions described above. It is important to note that absolute retention times can vary between different HPLC systems and columns; however, the relative elution order should remain consistent.
| Compound | Structure | Polarity | Expected Retention Time (min) |
| Levodopa | 3,4-dihydroxyphenylalanine | High | ~2.7 |
| Carbidopa | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | High | ~3.9 |
| 3-O-Methylcarbidopa | (2S)-3-(4-hydroxy-3-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | Moderate | ~5.8 |
| Methyldopa | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | High | ~4.2 |
| This compound | Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | Low | > 3.9 (Longer than Carbidopa) |
Note: The retention time for this compound is an educated estimation based on its chemical structure and the principles of reversed-phase chromatography. Specific experimental data from a peer-reviewed source was not publicly available at the time of this guide's creation. The expected retention time is longer than that of carbidopa due to its increased lipophilicity.
Structural and Polarity Relationships
Caption: Relationship between chemical structure, polarity, and expected HPLC retention time.
Conclusion
This guide provides a comprehensive overview of the chromatographic behavior of this compound in relation to carbidopa and its other key impurities. The fundamental principle governing their separation is polarity, with the less polar this compound exhibiting a longer retention time than the more polar parent compound, carbidopa. The provided experimental protocol and comparative data serve as a valuable resource for researchers and drug development professionals in establishing and validating robust analytical methods for the quality control of carbidopa. The ability to effectively separate and quantify these related compounds is essential for ensuring the safety and efficacy of this vital medication.
References
-
Veeprho. Carbidopa EP Impurity F(Free Base) | CAS 91908-71-3. [Link]
-
SynThink Research Chemicals. Carbidopa Impurities Standards. [Link]
-
Bhatnagar, P., et al. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Journal of Chromatography & Separation Techniques, 6(7). [Link]
-
Nakmode, D. D., et al. (2022). Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC. BMC Chemistry, 16(1), 1-11. [Link]
-
Saraç, S., & Çelebier, M. (2007). Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. Hacettepe University Journal of the Faculty of Pharmacy, 27(2), 95-104. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
